D-Mannose-13C
Description
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Structure
3D Structure
Properties
CAS No. |
70849-31-9 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1 |
InChI Key |
GZCGUPFRVQAUEE-CCCNNFAYSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
D-Mannose-¹³C: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword
In the intricate landscape of cellular metabolism and glycosylation, the ability to trace and quantify the flux of specific molecules is paramount. This guide provides an in-depth exploration of D-Mannose-¹³C, an invaluable tool for researchers, scientists, and drug development professionals. As a stable isotope-labeled analog of D-mannose, this molecule offers a window into the complex pathways that govern health and disease. This document moves beyond a simple recitation of facts, offering field-proven insights and detailed methodologies to empower your research. Herein, we delve into the core chemical properties of D-Mannose-¹³C, its synthesis, and its multifaceted applications, underpinned by a commitment to scientific integrity and practical utility.
Introduction to D-Mannose and the Significance of ¹³C Isotopic Labeling
D-mannose is a C-2 epimer of D-glucose, a naturally occurring monosaccharide that plays a crucial role in human metabolism, particularly in the glycosylation of proteins.[1] Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that dictates protein folding, stability, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders of glycosylation (CDG).
The introduction of a stable isotope, Carbon-13 (¹³C), into the D-mannose structure provides a powerful analytical tool. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of biological systems.[2] The key principle behind isotopic labeling lies in the mass difference between ¹³C and the naturally abundant ¹²C. This mass difference allows for the differentiation and quantification of the labeled molecule and its metabolites from their endogenous, unlabeled counterparts using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
D-Mannose-¹³C serves two primary functions in research:
-
Metabolic Tracer: It allows for the qualitative and quantitative tracking of mannose through metabolic pathways, providing insights into metabolic flux and the biosynthesis of glycoproteins.[4]
-
Internal Standard: In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), D-Mannose-¹³C is used as an internal standard to correct for variations in sample preparation and instrument response, ensuring accurate quantification of unlabeled D-mannose.[5][6]
Chemical and Physical Properties of D-Mannose-¹³C
The chemical properties of D-Mannose-¹³C are virtually identical to those of unlabeled D-mannose, with the exception of its molecular weight. The specific properties can vary slightly depending on the position and number of ¹³C atoms.
| Property | D-Mannose (Unlabeled) | D-Mannose-1-¹³C | D-Mannose-U-¹³C₆ |
| Chemical Formula | C₆H₁₂O₆ | ¹³CC₅H₁₂O₆ | ¹³C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol | 181.15 g/mol | 186.11 g/mol |
| CAS Number | 3458-28-4 | 70849-31-9 | 287100-74-7 |
| Melting Point | 133-140 °C | 163-165 °C | Not specified |
| Appearance | White crystalline solid | White crystalline solid | White crystalline solid |
| Solubility | |||
| Water | 2480 g/L (17 °C) | Highly soluble | Highly soluble |
| DMSO | ~50 mg/mL (with sonication) | Soluble | Soluble |
| Ethanol | Sparingly soluble | Sparingly soluble | Sparingly soluble |
| Isotopic Purity | N/A | Typically ≥99% | Typically ≥99% |
Note: The properties of labeled compounds, particularly melting point, can vary slightly between batches and suppliers. Always refer to the certificate of analysis provided by the manufacturer for specific details.
Synthesis and Quality Control
The synthesis of D-Mannose-¹³C is a specialized process. While chemical synthesis methods exist for unlabeled D-mannose, such as the epimerization of D-glucose using molybdate catalysts, the production of isotopically labeled versions often involves biological systems or complex organic synthesis routes starting from a ¹³C-labeled precursor.[7] For instance, uniformly labeled D-Mannose-¹³C₆ can be produced by growing microorganisms in a medium containing ¹³C-labeled glucose as the sole carbon source.
Quality control is a critical aspect of using isotopically labeled compounds to ensure the accuracy of experimental results. Key quality control parameters include:
-
Chemical Purity: Assessed by techniques like HPLC and NMR to ensure the absence of chemical impurities.
-
Isotopic Enrichment: The percentage of the molecule that contains the ¹³C isotope at the specified position(s). This is typically determined by mass spectrometry. High isotopic enrichment (ideally >98-99%) is crucial for minimizing interference from naturally occurring isotopes and ensuring accurate quantification.[7]
Core Applications and Methodologies
The utility of D-Mannose-¹³C spans a wide range of research areas, from fundamental metabolic studies to preclinical drug development.
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell.[8] By introducing a ¹³C-labeled substrate like D-Mannose-¹³C into a biological system and analyzing the distribution of the ¹³C label in downstream metabolites, researchers can map the flow of carbon through the metabolic network.[3]
Caption: Workflow for metabolic labeling and analysis of glycoproteins.
-
Cell Culture and Labeling: Culture cells in a medium where glucose is replaced with or supplemented by D-Mannose-¹³C. The concentration and duration of labeling will depend on the specific cell line and experimental goals.
-
Protein Extraction: After labeling, harvest the cells, lyse them, and extract the total protein.
-
Glycoprotein Enrichment (Optional): Enrich for glycoproteins using methods such as lectin affinity chromatography.
-
Proteolytic Digestion: Digest the protein sample into peptides using an enzyme like trypsin.
-
Glycopeptide Enrichment: Enrich for glycopeptides from the complex peptide mixture using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).
-
LC-MS/MS Analysis: Analyze the enriched glycopeptides by LC-MS/MS to identify the glycoproteins, the sites of glycosylation, and the structure of the attached glycans, as well as to quantify the incorporation of ¹³C.
D-Mannose-¹³C as an Internal Standard
In quantitative mass spectrometry, an internal standard is a compound that is added in a known amount to a sample to aid in the quantification of an analyte. An ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the mass spectrometer. D-Mannose-¹³C is an excellent internal standard for the quantification of D-mannose in biological samples because it co-elutes with unlabeled mannose during chromatography and has a distinct mass. [6]
-
Sample Preparation: To a known volume or weight of the biological sample (e.g., plasma, serum, cell extract), add a known amount of D-Mannose-¹³C solution. [5]2. Extraction: Perform a protein precipitation and/or extraction procedure to isolate the small molecule fraction. For example, add acetonitrile to the sample, vortex, and centrifuge to pellet the proteins. [5]3. Derivatization (Optional): In some cases, derivatization may be necessary to improve the chromatographic properties or ionization efficiency of mannose.
-
LC-MS/MS Analysis: Analyze the extracted sample by LC-MS/MS. The mass spectrometer is set up to monitor specific mass transitions for both unlabeled D-mannose and D-Mannose-¹³C.
-
Quantification: The concentration of D-mannose in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled D-mannose and a fixed concentration of the internal standard. [6]
Applications in Drug Development
The ability to trace and quantify mannose metabolism has significant implications for drug development, particularly in the fields of oncology and rare diseases.
Oncology Research
Altered glycosylation is a hallmark of cancer, and targeting metabolic pathways that support aberrant glycosylation is a promising therapeutic strategy. D-Mannose itself has been shown to have anti-cancer effects by interfering with glucose metabolism in cancer cells. [9]D-Mannose-¹³C can be used to:
-
Elucidate the mechanism of action of mannose-based therapies: By tracing the metabolic fate of ¹³C-labeled mannose in cancer cells, researchers can understand how it impacts glycolysis, the pentose phosphate pathway, and glycosylation, leading to cancer cell death or growth inhibition. [8]* Identify new drug targets: ¹³C-MFA studies using D-Mannose-¹³C can reveal metabolic vulnerabilities in cancer cells that can be targeted with novel therapeutics.
-
Serve as a biomarker: The uptake and metabolism of D-mannose may be altered in cancer cells, and D-Mannose-¹³C can be used in preclinical studies to develop and validate mannose-based biomarkers for cancer detection and monitoring. [5]
Congenital Disorders of Glycosylation (CDG)
CDGs are a group of rare genetic disorders caused by defects in the synthesis of glycans. [10]For some types of CDG, such as MPI-CDG (CDG-Ib), oral supplementation with mannose can be an effective therapy. [1]D-Mannose-¹³C is a valuable tool in CDG research to:
-
Diagnose and monitor CDG: By administering D-Mannose-¹³C and tracing its incorporation into glycoproteins, clinicians and researchers can assess the severity of the glycosylation defect and monitor the response to mannose therapy.
-
Develop and evaluate new therapies: D-Mannose-¹³C can be used in preclinical models of CDG to test the efficacy of new drugs designed to correct the underlying glycosylation defects. [11]
Pharmacokinetic Studies
For biotherapeutics that are glycoproteins, such as monoclonal antibodies, the glycan structure can significantly impact their pharmacokinetic properties. D-Mannose-¹³C can be used to metabolically label the glycans of these therapeutic proteins. Subsequent analysis of the labeled glycoproteins in preclinical animal models can provide valuable information on how different glycoforms affect the drug's absorption, distribution, metabolism, and excretion (ADME). [12]
Conclusion and Future Perspectives
D-Mannose-¹³C is a versatile and powerful tool that has significantly advanced our understanding of mannose metabolism and its role in health and disease. Its applications in metabolic flux analysis, glycoprotein research, and as an internal standard have provided invaluable insights for researchers in academia and industry. As analytical technologies continue to improve in sensitivity and resolution, the use of D-Mannose-¹³C is poised to expand further, particularly in the development of personalized therapies for cancer and rare metabolic disorders. The continued refinement of experimental protocols and data analysis software will further enhance the precision and accessibility of studies utilizing this important isotopically labeled compound.
References
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Abuhaliema, A., et al. (2017). LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker. Journal of Chromatography B, 1061–1062, 337–343. Available at: [Link]
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de Lonlay, P., et al. (2001). A broad spectrum of clinical presentations in congenital disorders of glycosylation I: a series of 26 cases. Journal of medical genetics, 38(1), 14–21. Available at: [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). ¹³C-Metabolic flux analysis. Metabolic engineering, 16, 12–24. Available at: [Link]
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Higel, F., et al. (2016). N-glycan PK Profiling Using a High Sensitivity nanoLCMS Work-Flow with Heavy Stable Isotope Labeled Internal Standard and Application to a Preclinical Study of an IgG1 Biopharmaceutical. Pharmaceutical research, 33(4), 933–944. Available at: [Link]
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Pan, C., et al. (2019). Recent studies on the biological production of D-mannose. Applied microbiology and biotechnology, 103(23-24), 9245–9255. Available at: [Link]
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Saba, A., et al. (2020). Quantification of D-mannose in plasma: development and validation of a reliable and accurate HPLC-MS-MS method. Journal of Pharmaceutical and Biomedical Analysis, 186, 113320. Available at: [Link]
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World CDG Organization. (2022, July 11). Mannose. Retrieved from [Link]
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Higel, F., et al. (2016). N-glycan PK Profiling Using a High Sensitivity nanoLCMS Work-Flow with Heavy Stable Isotope Labeled Internal Standard and Application to a Preclinical Study of an IgG1 Biopharmaceutical. Pharmaceutical Research, 33(4), 933-944. Available at: [Link]
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Harada, Y., et al. (2023). Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells. eLife, 12, e83870. Available at: [Link]
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Zhang, Y., et al. (2017). D-mannose facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degradation of PD-L1. Proceedings of the National Academy of Sciences, 114(40), E8389-E8398. Available at: [Link]
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Sharma, V., et al. (2023). Mannose: a potential saccharide candidate in disease management. Molecular and Cellular Biochemistry, 478(1), 1-17. Available at: [Link]
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Zhang, D., et al. (2017). D-mannose induces apoptosis and enhances chemotherapy sensitivity in human cancer cells. Cancer Biology & Therapy, 18(11), 854-863. Available at: [Link]
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Freeze, H. H., et al. (2021). Chemical Therapies for Congenital Disorders of Glycosylation. Journal of inherited metabolic disease, 44(1), 60–73. Available at: [Link]
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Čechová, A., et al. (2021). Consensus guideline for the diagnosis and management of mannose phosphate isomerase-congenital disorder of glycosylation. Journal of inherited metabolic disease, 44(4), 834–857. Available at: [Link]
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Sharma, V., et al. (2014). D-mannose as a promising therapeutic agent for urinary tract infections. Urology, 84(1), 1-5. Available at: [Link]
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Hui, S., et al. (2017). Glucose feeds the TCA cycle via circulating lactate. Nature, 551(7678), 115–118. Available at: [Link]
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Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189–201. Available at: [Link]
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M-T-A. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]
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Gonzalez, J., et al. (2018). High-resolution 13C metabolic flux analysis. Nature protocols, 13(12), 2959–2983. Available at: [Link]
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Harada, Y., et al. (2023). Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells. eLife, 12, e83870. Available at: [Link]
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ResearchGate. (n.d.). D-mannose as a new therapy for fucokinase deficiency-related congenital disorder of glycosylation (FCSK-CDG). Retrieved from [Link]
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Sharma, P., et al. (2014). The metabolic origins of mannose in glycoproteins. The Journal of biological chemistry, 289(18), 12586–12597. Available at: [Link]
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Liu, X., et al. (2022). Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity. Cell metabolism, 34(12), 1956–1972.e9. Available at: [Link]
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Mayo Clinic. (n.d.). D-mannose as a new therapy for fucokinase deficiency-related congenital disorder of glycosylation (FCSK-CDG). Retrieved from [Link]
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Honzíková, J., et al. (2021). Consensus guideline for the diagnosis and management of mannose phosphate isomerase-congenital disorder of glycosylation. Journal of inherited metabolic disease, 44(4), 834-857. Available at: [Link]
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D-Mannose-13C metabolic pathways in mammalian cells
An In-Depth Technical Guide: Tracing D-Mannose-13C Metabolic Pathways in Mammalian Cells
Prepared by: Gemini, Senior Application Scientist
Abstract
D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in mammalian metabolism, primarily serving as a precursor for the glycosylation of proteins and lipids.[1] Understanding the flux of mannose through its various metabolic fates is essential for research in glycobiology, oncology, and the study of congenital disorders of glycosylation (CDGs).[1][2] This technical guide provides a comprehensive overview of the metabolic pathways of D-Mannose in mammalian cells, with a focus on utilizing stable isotope-labeled this compound to trace its journey. We will delve into the core metabolic branch points, downstream anabolic pathways, and provide field-proven, detailed protocols for conducting and analyzing these tracer experiments. This document is intended for researchers, scientists, and drug development professionals seeking to apply metabolic flux analysis to investigate the roles of mannose in cellular physiology and disease.
Section 1: The Core Metabolic Hub of D-Mannose
The metabolic journey of exogenous D-mannose begins with its transport into the cell and its rapid phosphorylation, which traps it intracellularly. This initial step leads to a critical metabolic node, Mannose-6-Phosphate (Man-6-P), from which the cell directs the carbon backbone toward either energy production or biosynthetic pathways.
Cellular Uptake and Phosphorylation
D-Mannose is transported into mammalian cells primarily through facilitated diffusion via hexose transporters of the SLC2A family (GLUTs).[2] While no mannose-specific GLUT transporter has been identified, these transporters facilitate its entry into the cytosol.[2] Once inside, mannose is efficiently phosphorylated by Hexokinase (HK) , the same enzyme that initiates glycolysis for glucose, to yield Mannose-6-Phosphate (Man-6-P) .[2][3] This phosphorylation is a key regulatory step; it consumes one molecule of ATP and commits the mannose to intracellular metabolism.
The Mannose-6-Phosphate Branch Point: Catabolism vs. Anabolism
Man-6-P is the central hub from which the fate of the mannose carbon skeleton is decided. It stands at the intersection of two major pathways:
-
Catabolic Pathway (Glycolysis): Man-6-P can be reversibly isomerized to Fructose-6-Phosphate (F-6-P) by the enzyme Phosphomannose Isomerase (PMI) , also known as Mannose-6-Phosphate Isomerase (MPI).[2][4][5] F-6-P is a key intermediate in the glycolytic pathway, allowing the carbon from mannose to be catabolized for ATP production or diverted into other pathways stemming from glycolysis, such as the pentose phosphate pathway. The activity of PMI is often the rate-limiting step in the overall conversion of mannose to fructose for energy.[6]
-
Anabolic Pathway (Glycosylation): For biosynthetic purposes, Man-6-P is converted to Mannose-1-Phosphate (Man-1-P) by the enzyme Phosphomannomutase 2 (PMM2) .[2] Man-1-P is the precursor for the synthesis of activated mannose donors, which are essential for glycosylation.
The flux of Man-6-P through these competing pathways is largely determined by the relative activities of PMI and PMM2 within a specific cell type.[2] Cells with a high PMI-to-PMM2 ratio will favor mannose catabolism, while a lower ratio promotes its use in glycosylation.[2]
Diagram: Central this compound Metabolism
The following diagram illustrates the initial metabolic fate of this compound upon entering a mammalian cell.
Caption: Anabolic pathways for this compound incorporation into glycans.
Section 3: Experimental Design for 13C-Mannose Metabolic Flux Analysis
A robust experimental design is the foundation of any successful metabolic tracing study. The choices made here directly impact the quality and interpretability of the data. As a Senior Application Scientist, my experience underscores that causality is key; each parameter must be chosen for a specific, justifiable reason.
Core Principles & Rationale
The overall strategy involves replacing the standard mannose (or glucose, if mannose is absent) in cell culture media with a 13C-labeled version. [7]The cells are cultured for a defined period, allowing the 13C label to incorporate into downstream metabolites. The rate and extent of this incorporation provide a quantitative measure of pathway flux. [8]
-
Choice of Isotopic Tracer:
-
[U-13C6]D-Mannose: (Uniformly labeled) This is often the preferred tracer as all six carbons are labeled. It allows for the tracking of the entire carbon skeleton, making it straightforward to identify metabolites directly derived from mannose, as they will show a mass shift of +6 (M+6).
-
[1-13C]D-Mannose: (Specifically labeled) Useful for more complex studies, such as dissecting pathways that involve carbon rearrangements (e.g., the pentose phosphate pathway).
-
-
Labeling Duration (Kinetics vs. Steady-State):
-
Kinetic Labeling (Short-term): Involves collecting samples at multiple early time points (e.g., 0, 5, 15, 30, 60 minutes). This approach is powerful for determining the rates of flux, as it captures the initial incorporation of the label before the system reaches equilibrium.
-
Steady-State Labeling (Long-term): Involves labeling for a longer period (e.g., 8-24 hours) until the isotopic enrichment in key metabolites no longer changes. This simplifies analysis and is excellent for determining the relative contribution of mannose to various metabolic pools compared to other substrates like glucose. [7]
-
-
Controls and Self-Validation:
-
Unlabeled Control: Essential for determining the natural background mass isotopomer distribution.
-
Parallel [U-13C6]Glucose Labeling: Since mannose and glucose metabolism are interconnected, running a parallel experiment with labeled glucose is highly recommended. This allows for the deconvolution of how much of the F-6-P pool is derived from exogenous mannose versus endogenous synthesis from glucose. [9]
-
Diagram: Experimental Workflow for 13C-MFA
Caption: High-level workflow for a this compound stable isotope tracing experiment.
Section 4: Core Methodologies: A Self-Validating Protocol
Trustworthiness in experimental science comes from protocols that are not only detailed but also inherently self-validating. This means including steps for quality control and explaining the rationale behind critical manipulations to prevent common artifacts.
Protocol 4.1: Stable Isotope Labeling of Mammalian Cells
This protocol is designed for adherent cells grown in a 6-well plate format.
-
Cell Seeding: Seed mammalian cells of interest in 6-well plates at a density that will ensure they reach 70-80% confluency and are in the exponential growth phase on the day of the experiment.
-
Expertise Note: Using cells in the exponential phase ensures that metabolic pathways are active and that results are not confounded by nutrient depletion or contact inhibition.
-
-
Media Preparation: Prepare custom DMEM lacking glucose and mannose. Supplement this base medium with dialyzed fetal bovine serum (dFBS) to remove small molecules. Create two experimental media:
-
"Unlabeled" Medium: Add standard, unlabeled D-Glucose (e.g., 5 mM) and D-Mannose (e.g., 1 mM) at physiological or desired concentrations.
-
"Labeled" Medium: Add unlabeled D-Glucose at the same concentration and replace the standard D-Mannose with [U-13C6]D-Mannose.
-
-
Pre-incubation Wash: Just before labeling, aspirate the growth medium from the cells. Gently wash the monolayer once with 2 mL of pre-warmed (37°C) phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.
-
Labeling: Aspirate the PBS and add 2 mL of the pre-warmed "Labeled" Medium to each well. For kinetic studies, start a timer immediately. For steady-state, place the plates back in the incubator (37°C, 5% CO2) for the desired duration (e.g., 24 hours).
Protocol 4.2: Quenching and Extraction of Intracellular Metabolites
This is the most critical phase. The goal is to instantly halt all enzymatic activity to preserve the metabolic snapshot at the time of collection.
-
Preparation: Prepare an extraction solvent of 80% Methanol / 20% Water (LC-MS grade) and pre-chill it to -80°C.
-
Quenching: At the designated time point, remove the plate from the incubator and immediately aspirate the labeling medium.
-
Washing (Critical Step): Place the plate on ice and quickly wash the cells with 2 mL of ice-cold normal saline (0.9% NaCl). Aspirate completely.
-
Trustworthiness Note: This wash removes extracellular labeled metabolites that would contaminate the intracellular pool. Using saline instead of PBS is crucial as phosphates can interfere with some MS analyses and act as buffers, potentially allowing enzymes to remain active for a short period.
-
-
Metabolism Arrest & Lysis: Immediately add 1 mL of the pre-chilled 80% methanol solution to each well. Place the plate on a rocker or shaker in a -20°C freezer or cold room for 15 minutes to ensure complete cell lysis and protein precipitation.
-
Harvesting: Using a cell scraper, scrape the precipitated cell material from the bottom of the well into the methanol solution.
-
Collection & Centrifugation: Pipette the entire cell lysate/methanol mixture into a pre-chilled 1.5 mL microcentrifuge tube. Centrifuge at >13,000 rpm for 15 minutes at 4°C to pellet the insoluble cell debris and proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the soluble intracellular metabolites, to a new, labeled microcentrifuge tube. Store immediately at -80°C until analysis.
-
Self-Validation: A small aliquot of the pellet can be reserved for DNA or protein quantification (e.g., BCA assay) to normalize the metabolite data to cell number/biomass. [10]
-
Section 5: Data Presentation and Interpretation
Data from LC-MS/MS analysis will consist of peak intensities for different mass isotopologues of each detected metabolite. This data should be corrected for the natural abundance of 13C and then presented in a clear, quantitative format.
Table 1: Fractional 13C Enrichment in Key Metabolites
The table below shows hypothetical data from a steady-state labeling experiment (24h) with [U-13C6]Mannose, demonstrating how to present the fractional contribution of mannose to key metabolic pools.
| Metabolite | Major Labeled Isotopologue | Fractional Enrichment (%) | Interpretation |
| Mannose-6-Phosphate | M+6 | 98.5 ± 0.5 | The intracellular Man-6-P pool is almost entirely derived from the exogenous labeled mannose, indicating efficient uptake and phosphorylation. |
| Fructose-6-Phosphate | M+6 | 35.2 ± 2.1 | Approximately 35% of the F-6-P pool is derived from mannose via PMI, indicating significant flux into the glycolytic pathway. The remaining ~65% is likely from glucose. |
| GDP-Mannose | M+6 | 97.9 ± 0.8 | The activated mannose pool is almost exclusively from the exogenous tracer, confirming a highly active pathway towards glycosylation. |
| Citrate (TCA Cycle) | M+2 | 5.6 ± 0.9 | A small but significant portion of the TCA cycle is fueled by mannose catabolism, likely after its conversion to glycolytic intermediates. |
Fractional Enrichment is calculated as the sum of labeled isotopologue intensities divided by the sum of all isotopologue intensities for that metabolite.
Interpreting these labeling patterns allows for powerful conclusions. For example, comparing the fractional enrichment of M+6 in F-6-P between a control and a drug-treated cell line could reveal if the drug inhibits PMI. Similarly, tracing the label into N-glycans on a specific protein can quantify how mannose metabolism supports its glycosylation. [11]
Conclusion
The use of this compound as a metabolic tracer is an exceptionally powerful technique for dissecting the complex roles of mannose in mammalian cell biology. It provides direct, quantitative evidence of metabolic flux into both catabolic and anabolic pathways. The methodologies described in this guide, from experimental design to data interpretation, provide a robust framework for researchers to uncover novel insights into the regulation of glycosylation, cellular bioenergetics, and the metabolic wiring of diseases. By combining a deep understanding of the underlying biochemistry with rigorous, self-validating experimental protocols, scientists can confidently map the flow of this critical sugar and its impact on cellular function.
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Sharma, V., & Freeze, H. H. (2014). MANNOSE METABOLISM: MORE THAN MEETS THE EYE. PubMed Central. [Link]
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Hofmann, M., et al. (2020). NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach. Angewandte Chemie. [Link]
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Sellers, K., et al. (2015). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central. [Link]
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Long, C. P., & Antoniewicz, M. R. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology. [Link]
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Urbaniak, M. D., et al. (2012). The Synthesis of UDP-N-acetylglucosamine Is Essential for Bloodstream Form Trypanosoma brucei in Vitro and in Vivo and UDP-N-acetylglucosamine Starvation Reveals a Hierarchy in Parasite Protein Glycosylation. Journal of Biological Chemistry. [Link]
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Zhang, D., et al. (2024). PMI-controlled mannose metabolism and glycosylation determines tissue tolerance and virus fitness. Nature Immunology. [Link]
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Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PubMed Central. [Link]
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Li, L., et al. (2016). Enzymatic preparation of UDP–N-acetylglucosamine (GlcNAc)/N-acetylgalactosamine (GalNAc) and their analogues. ResearchGate. [Link]
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Zhang, Y., et al. (2024). Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity. Cell Metabolism. [Link]
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Unveiling Glycosylation Dynamics: A Technical Guide to D-Mannose-13C Tracing
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and applications of D-Mannose-¹³C as a metabolic tracer in glycosylation studies. We will delve into the core biochemical pathways, provide detailed experimental protocols for mass spectrometry and NMR analysis, and present quantitative data to illustrate the power of this technique in elucidating the complexities of glycan biosynthesis and metabolism.
The Central Role of Mannose in Glycosylation
Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes, including protein folding, cell-cell recognition, and immune responses. Mannose, a C-2 epimer of glucose, is a key monosaccharide in the biosynthesis of N-linked glycans, a major class of glycans attached to the asparagine residues of proteins.
The incorporation of mannose into N-glycans begins with the synthesis of a dolichol-linked oligosaccharide precursor in the endoplasmic reticulum. This precursor is then transferred en bloc to nascent polypeptide chains. Subsequent processing in the ER and Golgi apparatus leads to a diverse array of mature N-glycan structures, including high-mannose, hybrid, and complex types. Given its central role, tracing the metabolic fate of mannose provides invaluable insights into the dynamics of glycosylation.
D-Mannose-¹³C: A Powerful Tool for Metabolic Flux Analysis
Stable isotope labeling with compounds like D-Mannose-¹³C has emerged as a powerful technique to quantitatively track the flow of metabolites through biochemical pathways. By replacing the naturally abundant ¹²C with the heavier ¹³C isotope, researchers can distinguish exogenous mannose from endogenous sources and precisely measure its contribution to newly synthesized glycoproteins. This approach, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the determination of metabolic fluxes and provides a dynamic view of glycosylation that is not achievable with traditional static measurements.
The Biochemical Journey of Exogenous Mannose
Exogenously supplied D-Mannose-¹³C is transported into the cell and enters the intricate network of sugar metabolism. The following diagram illustrates the key metabolic fates of intracellular mannose:
Caption: Metabolic pathways of D-Mannose-¹³C incorporation.
Upon entering the cell, D-Mannose-¹³C is phosphorylated to Mannose-6-Phosphate-¹³C (Man-6-P-¹³C) by hexokinase. From this branch point, Man-6-P-¹³C can either be directed towards glycosylation via conversion to Mannose-1-Phosphate-¹³C (Man-1-P-¹³C) by phosphomannomutase 2 (PMM2), or it can be isomerized to Fructose-6-Phosphate-¹³C (Fru-6-P-¹³C) by mannose phosphate isomerase (MPI), thereby entering the glycolytic pathway. The flux through these competing pathways is a critical determinant of the efficiency of exogenous mannose incorporation into glycoproteins.
Experimental Design and Protocols
A well-designed experiment is crucial for obtaining meaningful data from D-Mannose-¹³C tracing studies. The following sections provide detailed protocols for both mass spectrometry and NMR-based analyses.
General Experimental Workflow
The overall workflow for a D-Mannose-¹³C labeling experiment can be summarized as follows:
Caption: General workflow for D-Mannose-¹³C tracing studies.
Protocol for Mass Spectrometry-Based Analysis
This protocol is designed for the analysis of ¹³C incorporation into N-glycans released from glycoproteins.
Materials:
-
D-Mannose-¹³C (e.g., from Cambridge Isotope Laboratories, Inc. or MedchemExpress)[1][2]
-
Cell culture medium (glucose-free and mannose-free, if possible)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
PNGase F
-
Derivatization agent (e.g., procainamide or RapiFluor-MS)
-
Solid-phase extraction (SPE) cartridges for glycan cleanup
-
LC-MS/MS system with a HILIC column
Procedure:
-
Cell Culture and Labeling:
-
Culture mammalian cells of interest to the desired confluency.
-
For the labeling experiment, replace the standard medium with a custom medium containing a defined concentration of D-Mannose-¹³C. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal, but a common starting point is 100-200 µM for 24-72 hours.[3]
-
Include a control group cultured in parallel with unlabeled D-mannose.
-
-
Cell Harvest and Protein Extraction:
-
Wash the cells with ice-cold PBS and harvest by scraping or trypsinization.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Quantify the total protein concentration.
-
-
Glycoprotein Denaturation, Reduction, and Alkylation:
-
N-Glycan Release:
-
Digest the denatured and alkylated glycoproteins with PNGase F to release N-linked glycans.
-
-
Glycan Derivatization and Cleanup:
-
LC-MS/MS Analysis:
-
Analyze the purified, labeled glycans by LC-MS/MS.
-
Separate the glycans using a HILIC column with a gradient of an aqueous buffer and acetonitrile.
-
Acquire mass spectra in positive ion mode. The mass shift corresponding to the number of incorporated ¹³C atoms will be observed.
-
-
Data Analysis:
-
Process the raw data to identify and quantify the different glycan structures and their isotopologues.
-
Calculate the fractional contribution of exogenous mannose to each glycan species.
-
Protocol for NMR-Based Analysis
This protocol is suitable for studying the structure and dynamics of glycoproteins metabolically labeled with D-Mannose-¹³C.[7]
Materials:
-
D-Mannose-¹³C (specifically labeled at a single position, e.g., D-Mannose-1-¹³C, is often preferred for NMR to simplify spectra)
-
Mammalian expression system (e.g., HEK293 or CHO cells)
-
Expression vector for the glycoprotein of interest
-
Custom cell culture medium with D-Mannose-¹³C as a primary carbon source
-
Protein purification system (e.g., FPLC)
-
NMR spectrometer with a cryoprobe
Procedure:
-
Metabolic Labeling and Protein Expression:
-
Adapt the mammalian expression cell line to a custom medium where D-Mannose-¹³C is a significant carbon source for glycan synthesis.
-
Transfect the cells with the expression vector for your glycoprotein.
-
Culture the cells in the ¹³C-mannose containing medium for the duration of protein expression.
-
-
Glycoprotein Purification:
-
Harvest the cells or culture supernatant.
-
Purify the ¹³C-labeled glycoprotein to homogeneity using appropriate chromatography techniques.
-
-
NMR Sample Preparation:
-
Exchange the purified glycoprotein into a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
Concentrate the protein to a high concentration (typically >0.1 mM).
-
-
NMR Data Acquisition:
-
Acquire a series of NMR experiments. A ¹H-¹³C HSQC experiment is a good starting point to observe the correlations for the labeled mannose residues.
-
Other experiments, such as ¹³C-edited NOESY, can provide through-space correlations for structural analysis.[8]
-
-
NMR Data Analysis:
-
Process and analyze the NMR spectra to assign the resonances of the labeled mannose residues.
-
Changes in chemical shifts or dynamics upon ligand binding or other perturbations can be monitored to study protein-carbohydrate interactions and conformational changes.
-
Quantitative Data and Interpretation
The use of D-Mannose-¹³C as a tracer allows for the precise quantification of the contribution of exogenous mannose to the total mannose pool in N-glycans. The following table summarizes representative data from the literature.
| Cell Line | Exogenous Mannose Concentration | Contribution to N-Glycan Mannose | Reference |
| Normal Human Fibroblasts | 50 µM | ~25-30% | [3] |
| MPI-deficient CDG Fibroblasts | 50 µM | ~80% | [3] |
| Various Tumor Cell Lines | 50 µM | ~10-45% | [3] |
| Various Tumor Cell Lines | 200 µM | up to 75% | [3] |
Data Interpretation:
-
The data clearly demonstrates that the contribution of exogenous mannose to N-glycosylation is cell-type dependent.
-
In cells with defects in the endogenous mannose synthesis pathway (e.g., MPI-deficient fibroblasts), the reliance on exogenous mannose is significantly higher.
-
Cancer cells exhibit a wide range in their ability to utilize exogenous mannose, which may have implications for therapeutic strategies targeting glycosylation.
Applications in Research and Drug Development
The ability to trace the fate of mannose has significant implications for various research areas:
-
Understanding Congenital Disorders of Glycosylation (CDGs): D-Mannose-¹³C tracing can be used to assess the metabolic consequences of enzymatic defects in the glycosylation pathway and to evaluate the efficacy of mannose supplementation therapy.[3]
-
Cancer Biology: Altered glycosylation is a hallmark of cancer. Tracing studies can elucidate how cancer cells rewire their metabolism to support aberrant glycosylation and can help identify novel therapeutic targets.
-
Biopharmaceutical Drug Development: The glycosylation profile of therapeutic proteins, such as monoclonal antibodies, is a critical quality attribute that affects their efficacy and safety. D-Mannose-¹³C can be used to monitor and control glycosylation during the manufacturing process.[9]
-
Fundamental Cell Biology: This technique provides a powerful tool to investigate the regulation of glycosylation in response to various cellular stimuli and environmental conditions.
Conclusion
D-Mannose-¹³C is an indispensable tool for the modern glycosylation researcher. Its application in metabolic tracing studies, coupled with advanced analytical techniques like mass spectrometry and NMR, provides unprecedented insights into the dynamic and complex world of glycan biosynthesis and metabolism. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute their own D-Mannose-¹³C tracing experiments, ultimately contributing to a deeper understanding of the critical role of glycosylation in health and disease.
References
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Freeze, H. H., & Sharma, V. (2010). Metabolic origins of mannose in glycoproteins. Journal of Biological Chemistry, 285(3), 1347-1352. [Link]
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Guo, J., et al. (2025). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 15(11), 20. [Link]
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An In-depth Technical Guide to D-Mannose-13C in Cellular Metabolism Studies
Foreword: Beyond Static Snapshots – Tracing the Dynamic Flow of a Crucial Hexose
In the intricate landscape of cellular metabolism, we often seek to understand not just the presence or absence of a metabolite, but its journey—its origin, its fate, and the rate at which it traverses complex biochemical networks. Simple quantification provides a static snapshot, but the true narrative of cellular function lies in its dynamics. Stable isotope tracing has emerged as a powerful tool to illuminate these dynamics, offering a window into the metabolic flux that governs cellular life, health, and disease.[1][2]
Among the array of available tracers, D-Mannose labeled with the stable isotope Carbon-13 (D-Mannose-13C) holds a unique position. Mannose is not merely an alternative sugar; it is a critical node, standing at the crossroads of central carbon metabolism and the vital pathways of protein glycosylation.[3] Its metabolism is a tightly regulated process, the dysregulation of which is implicated in pathologies ranging from congenital disorders of glycosylation to cancer and immune dysfunction.[3][4]
This guide is designed for researchers, scientists, and drug development professionals who wish to leverage this compound as a tool to dissect these complex processes. We will move beyond basic principles to provide field-proven insights, explaining the causality behind experimental choices and presenting methodologies that are robust and self-validating. Our goal is to equip you with the knowledge to not only perform these experiments but to design them intelligently and interpret their results with confidence.
The Biochemical Nexus: Understanding the Metabolic Fates of D-Mannose
To effectively use this compound, one must first appreciate the metabolic pathways it enters. Upon transport into the cell, D-Mannose is rapidly phosphorylated by hexokinase to Mannose-6-Phosphate (M6P) . This is the first critical branch point, from which M6P can be directed towards two primary fates.
The Glycosylation Pathway: Building the Glycome
The canonical role of mannose is as a fundamental building block for glycans. M6P is converted to Mannose-1-Phosphate (M1P) by phosphomannomutase 2 (PMM2). M1P is then activated to GDP-Mannose , the primary donor substrate for the synthesis of N-linked glycans and other mannosylated structures.[3][5] By supplying cells with this compound, we can precisely trace the incorporation of exogenous mannose into the glycoproteome, allowing us to quantify its contribution relative to mannose synthesized endogenously from glucose.[3][5] This is particularly crucial in studying congenital disorders of glycosylation or the altered glycosylation patterns characteristic of cancer cells.
The Glycolytic Interface: Fueling Central Carbon Metabolism
Alternatively, M6P can be isomerized by Mannose Phosphate Isomerase (MPI) to Fructose-6-Phosphate (F6P) , a key intermediate in glycolysis.[3][5] This allows mannose to be catabolized for energy or used as a carbon source for other biosynthetic pathways, such as the pentose phosphate pathway (PPP) or de novo nucleotide synthesis.[4] The activity of MPI relative to PMM2 is a critical determinant of mannose's fate. In some cancer cells with low MPI expression, for instance, mannose can accumulate as M6P, leading to a "metabolic clogging" that impairs glycolysis and nucleotide synthesis, ultimately triggering cell death.[4] this compound is the definitive tool for dissecting this metabolic bifurcation.
Core Applications & Mechanistic Insights
The ability to trace the dual fates of mannose provides profound insights into cellular physiology and pathology.
Quantifying Glycan Biosynthesis in Cancer
Altered glycosylation is a hallmark of cancer, affecting cell adhesion, signaling, and metastasis. Using this compound, researchers can directly measure the flux of exogenous mannose into the glycoproteins of cancer cells. For example, studies have shown that mannose supplementation can alter the glycosylation of PD-L1, a key immune checkpoint protein, potentially enhancing immunotherapy.[6] A stable isotope tracing experiment is the definitive method to confirm that the mannose moieties on the modified PD-L1 are indeed derived from the supplemented this compound.
Probing Metabolic Vulnerabilities in Oncology
As mentioned, certain cancers exhibit a unique sensitivity to mannose.[4] By tracing [U-13C6]-Glucose in the presence of unlabeled mannose, or vice versa, one can observe the competitive inhibition of glycolysis.[7] Conversely, using this compound allows for the direct observation of its conversion to F6P and subsequent entry into glycolysis or the PPP. This can reveal metabolic bottlenecks, such as low MPI activity, and quantify the extent to which mannose disrupts downstream pathways like de novo nucleotide synthesis, a key mechanism of its anti-cancer effect.[4]
Elucidating Metabolic Reprogramming in T-Cells
Recent breakthroughs have identified mannose metabolism as a critical regulator of T-cell function and anti-tumor immunity.[7] D-mannose supplementation was shown to enhance the stemness and efficacy of CD8+ T-cells by altering their metabolic programming. While the study used [13C6] glucose to show that mannose treatment hindered glucose incorporation into glycolysis and enhanced its flow into the TCA cycle, a complementary experiment using this compound would directly trace the contribution of mannose itself to the TCA cycle intermediates, providing a complete picture of this metabolic reprogramming.[7]
Experimental Workflow: A Self-Validating Protocol
Executing a successful this compound tracing experiment requires meticulous attention to detail. The following protocol is designed as a robust, self-validating system.
Step-by-Step Methodology
Objective: To quantify the incorporation of this compound into intracellular metabolites and protein-linked glycans.
1. Cell Culture & Media Preparation:
-
Culture cells to the desired confluency (typically 70-80%). The number of cells required must be optimized for your specific cell type and analytical sensitivity. A starting point for adherent cells is a 6-well plate with ~1-2 million cells per well.
-
Crucial Step: One hour prior to labeling, replace the standard culture medium with a base medium (e.g., RPMI) lacking glucose and mannose, supplemented with 10% dialyzed Fetal Bovine Serum (dFBS) .[8] Standard FBS contains high levels of endogenous glucose and other small molecules that will dilute your tracer and confound results.
-
Prepare the labeling medium by adding your desired concentration of this compound (e.g., [U-13C6]D-Mannose) and any other required nutrients (e.g., unlabeled glucose at physiological 5 mM). The concentration of mannose should be chosen based on the experimental question; physiological levels are low (~50 µM), while studies on cancer may use much higher concentrations.[5]
2. Isotopic Labeling:
-
Aspirate the wash medium and add the prepared labeling medium to the cells. This is your T=0 time point.
-
Culture the cells for a predetermined time course. A typical time course to observe labeling in both downstream glycolysis and glycosylation pathways might include 1h, 4h, 8h, and 24h. It is essential to collect samples at multiple time points to assess when isotopic steady state is reached.[9]
3. Quenching & Metabolite Extraction:
-
Causality: To accurately capture the metabolic state at a specific moment, enzymatic activity must be halted instantly. Failure to do so will allow metabolism to continue, altering metabolite levels post-harvest.
-
Place the culture plate on dry ice. Aspirate the medium and immediately add an ice-cold quenching solution, such as 80% Methanol (-80°C), to the cells.
-
Scrape the cells in the quenching solution and transfer the slurry to a microcentrifuge tube.
-
Perform extraction by vortexing and centrifugation to separate the soluble metabolites (supernatant) from the protein/pellet. The pellet can be saved for subsequent glycan analysis.
4. Sample Preparation for LC-MS Analysis:
-
For Intracellular Metabolites: The supernatant containing labeled metabolites can be dried under nitrogen flow and reconstituted in a suitable solvent for LC-MS analysis.
-
For Glycan Analysis: The protein pellet must be processed to release the monosaccharides. This typically involves acid hydrolysis (e.g., with trifluoroacetic acid) to break the glycosidic bonds. The released monosaccharides are then often derivatized (e.g., using PMP derivatization) to improve their chromatographic separation and detection by mass spectrometry.[10][11]
5. LC-MS/MS Analysis and Data Interpretation:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography to separate and detect the metabolites.
-
The key is to measure the Mass Isotopologue Distribution (MID) for mannose and its downstream products.[9] For example, if you use uniformly labeled [U-13C6]D-Mannose, the fully labeled mannose will appear as a mass peak shifted by +6 Da (M+6) compared to the unlabeled (M+0) version.
-
The Fractional Enrichment (FE) can be calculated as the ratio of the sum of labeled isotopologue peak areas to the total area of all isotopologues for that metabolite.
-
FE = (Sum of Labeled Peak Areas) / (Total Peak Area)
-
This calculation reveals the percentage of a given metabolite pool that is derived from the this compound tracer over the labeling period.
Data Presentation & Quantitative Insights
Presenting quantitative data in a clear, structured format is essential for comparison and interpretation.
Table 1: Hypothetical Fractional Enrichment (%) of Key Metabolites After 24h Labeling with [U-13C6]D-Mannose
| Metabolite | Condition A (Control Cells) | Condition B (MPI-deficient Cells) | Expected Outcome & Rationale |
| Intracellular Mannose-6-P | 95.2 ± 2.1% | 96.5 ± 1.8% | High enrichment in both, as M6P is the first intracellular product. |
| GDP-Mannose | 88.7 ± 3.5% | 91.3 ± 2.9% | High enrichment; may be slightly higher in MPI-deficient cells as flux is shunted away from glycolysis. |
| Glycan-derived Mannose | 75.4 ± 4.2% | 82.1 ± 3.6% | Represents significant incorporation into glycoproteins. Higher in MPI-deficient cells due to increased substrate availability for the glycosylation pathway. |
| Fructose-6-P | 15.6 ± 2.8% | 1.2 ± 0.5% | Lower enrichment reflects dilution from other carbon sources (e.g., glucose). Drastically lower in MPI-deficient cells, confirming the metabolic block. |
| Lactate | 8.1 ± 1.5% | < 0.5% | Shows the contribution of mannose to glycolytic end-products. Negligible in MPI-deficient cells. |
Data are presented as mean ± SD from n=3 biological replicates.
Conclusion and Future Outlook
This compound is more than a simple tracer; it is a sophisticated probe for dissecting the interplay between central carbon metabolism and glycosylation. Its application allows for the direct quantification of metabolic fluxes that are central to understanding disease mechanisms and developing novel therapeutic strategies. From defining metabolic vulnerabilities in cancer to unraveling the metabolic underpinnings of immune cell function, the insights gained from this compound tracing are invaluable. As analytical technologies continue to improve in sensitivity and resolution, the application of stable isotope tracers like this compound will undoubtedly continue to expand, providing an ever-clearer picture of the dynamic metabolic networks that define life.
References
- Qiu, J., et al. (2024). Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity. Cell Metabolism.
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- Zhang, F., et al. (2022). D-mannose suppresses HIF-1α mediated metabolic reprogramming in clear cell renal cell carcinoma. ResearchGate.
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- Zhang, D., et al. (2022). D-mannose facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degradation of PD-L1. PNAS.
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- Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
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A Researcher's Guide to D-Mannose-¹³C: From Supplier Selection to Application
For researchers, scientists, and drug development professionals venturing into metabolic studies, particularly those involving glycosylation and metabolic flux analysis, the quality of isotopically labeled compounds is paramount. D-Mannose-¹³C, a stable isotope-labeled sugar, serves as a critical tracer to elucidate complex biological pathways. This guide provides an in-depth technical overview of D-Mannose-¹³C, focusing on supplier evaluation, stringent quality specifications, and practical analytical methodologies.
Section 1: The Critical Role of D-Mannose-¹³C in Research
D-Mannose, a C-2 epimer of glucose, is a key player in human metabolism, most notably in the glycosylation of proteins.[1] The incorporation of a stable ¹³C isotope into the mannose structure allows for its differentiation from endogenous, unlabeled molecules, enabling precise tracking and quantification within biological systems.[2] This makes D-Mannose-¹³C an invaluable tool for:
-
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions and understanding how different pathways contribute to cellular functions.
-
Glycosylation Research: Tracing the incorporation of mannose into glycoproteins, shedding light on the synthesis and modification of these crucial biomolecules.[3][4]
-
Drug Development: Serving as an internal standard in pharmacokinetic and pharmacodynamic studies to ensure accurate quantification of drug candidates and their metabolites.[5]
Section 2: Selecting a High-Quality D-Mannose-¹³C Supplier
The reliability of experimental data is intrinsically linked to the purity and isotopic enrichment of the labeled compound. Therefore, a meticulous supplier selection process is the foundational step for any research involving D-Mannose-¹³C.
A systematic approach to supplier evaluation ensures the procurement of high-quality material. The following workflow outlines the key decision-making stages:
Caption: Workflow for D-Mannose-¹³C Supplier Selection.
Leading Suppliers and Their Specifications
Several reputable suppliers specialize in isotopically labeled compounds. Below is a comparative table of D-Mannose-¹³C products from prominent vendors. It is crucial to note that specifications can vary between batches, and researchers should always refer to the lot-specific Certificate of Analysis (CoA).
| Supplier | Product Name/Number | Isotopic Purity (atom % ¹³C) | Chemical Purity | Labeling Position |
| Cambridge Isotope Laboratories | D-Mannose (U-¹³C₆, 99%) / CLM-6567 | 99% | ≥98% | Uniformly Labeled |
| Sigma-Aldrich | D-Mannose-1-¹³C / 415537 | 99 atom % ¹³C | Not specified | 1-¹³C |
| Sigma-Aldrich | D-Mannose-¹³C₆ / 592994 | 98 atom % ¹³C | 99% (CP) | Uniformly Labeled |
| MedchemExpress | D-Mannose-¹³C / HY-113393S | Not specified | Not specified | Not specified |
Section 3: Deciphering Quality Specifications: A Deep Dive
A Certificate of Analysis (CoA) is a critical document that provides a detailed quality profile of the specific lot of D-Mannose-¹³C. Researchers must meticulously review the CoA to ensure the material meets the stringent requirements of their experimental design.
Isotopic Purity
Isotopic purity, or isotopic enrichment, refers to the percentage of molecules in which the carbon atoms are the ¹³C isotope at the specified position(s). For uniformly labeled D-Mannose-¹³C (D-Mannose-U-¹³C₆), a high isotopic purity (ideally >98%) is essential for maximizing the signal-to-noise ratio in mass spectrometry and NMR studies.
Chemical Purity
Chemical purity indicates the percentage of the compound of interest, in this case, D-Mannose-¹³C, relative to any chemical impurities. These impurities could be isomers, residual solvents, or byproducts from the synthesis process. High chemical purity (typically >97%) is crucial to prevent interference from other compounds that could confound experimental results.
Analytical Methods for Quality Verification
Suppliers employ a range of analytical techniques to confirm the quality of their D-Mannose-¹³C. Understanding these methods allows researchers to critically evaluate the provided data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful tool for determining the position and extent of isotopic labeling. The chemical shifts and coupling constants in the ¹³C spectrum provide unambiguous information about the molecular structure and the location of the ¹³C atoms.[6]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine both isotopic enrichment and chemical purity. By comparing the mass-to-charge ratio (m/z) of the labeled compound to its unlabeled counterpart, the degree of ¹³C incorporation can be accurately calculated.[7]
Section 4: Experimental Protocol: Quantification of D-Mannose in Biological Samples using LC-MS/MS with a D-Mannose-¹³C₆ Internal Standard
This protocol provides a robust method for the accurate quantification of D-mannose in a complex biological matrix, such as serum, using D-Mannose-¹³C₆ as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response.[5]
Objective: To accurately measure the concentration of D-mannose in human serum.
Materials:
-
D-(+)-mannose (≥99.5% pure)
-
D-mannose-¹³C₆ (98 atom% ¹³C, 99% pure) - Internal Standard (IS)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Formic Acid
-
HPLC grade Acetonitrile and Water
-
Agilent 1200 series HPLC or equivalent
-
SUPELCOGEL™ Pb, 6% Crosslinked HPLC column (300 x 7.8 mm, 9 µm) or equivalent
-
API 3200 QTRAP triple quadrupole mass spectrometer or equivalent
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of D-mannose (10 mg/mL) and D-mannose-¹³C₆ (IS, 4 mg/mL) in water.
-
Prepare a series of standard samples by diluting the D-mannose stock solution with water and then spiking into a surrogate blank serum (4% BSA in PBS) to obtain final concentrations ranging from 1 to 50 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 2.5, 10, and 40 µg/mL) in the same manner as the standards.
-
Prepare an IS working solution by diluting the IS stock solution with water to 400 µg/mL.
-
-
Sample Preparation:
-
To 50 µL of standard, QC, or human serum sample, add 5 µL of the IS working solution.
-
Vortex the mixture for 30 seconds.
-
Add 100 µL of acetonitrile to precipitate proteins and extract the analytes.
-
Vortex again for 30 seconds.
-
Centrifuge the mixture at 20,800 x g for 10 minutes at room temperature.
-
Transfer 100 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds and centrifuge.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: SUPELCOGEL™ Pb, 6% Crosslinked HPLC column
-
Mobile Phase: 100% HPLC water
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Quantification Mode: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
D-mannose: m/z 179 → 59
-
D-mannose-¹³C₆ (IS): m/z 185 → 92
-
-
Optimize source parameters (e.g., ionspray voltage, temperature, gas flows) for maximum signal intensity.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of D-mannose to the IS against the known concentrations of the D-mannose standards.
-
Perform a linear regression analysis with a 1/x² weighting.
-
Determine the concentration of D-mannose in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Section 5: D-Mannose in the N-Linked Glycosylation Pathway
D-Mannose is a central component of N-linked glycans, which are critical for protein folding, stability, and function. The following diagram illustrates the initial stages of the N-linked glycosylation pathway, highlighting the entry point of mannose.
Caption: Simplified N-Linked Glycosylation Pathway.
Exogenously supplied D-Mannose-¹³C is phosphorylated by hexokinase to Mannose-6-P-¹³C, which is then converted through a series of enzymatic reactions to GDP-Mannose-¹³C. This activated sugar is then utilized in the endoplasmic reticulum for the synthesis of the lipid-linked oligosaccharide precursor, which is subsequently transferred to nascent polypeptide chains. By tracing the ¹³C label, researchers can follow the journey of mannose from the extracellular environment into the final glycoprotein structure.
Section 6: Conclusion
The successful application of D-Mannose-¹³C in research hinges on a thorough understanding of its quality attributes and the appropriate analytical methodologies. By carefully selecting suppliers, critically evaluating quality specifications, and employing robust experimental protocols, researchers can harness the power of stable isotope labeling to unravel the complexities of cellular metabolism and advance the frontiers of drug discovery and development.
References
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Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4745–4751. [Link]
-
Panneerselvam, K., & Freeze, H. H. (1996). Mannose corrects altered N-glycosylation in carbohydrate-deficient glycoprotein syndrome fibroblasts. Journal of Clinical Investigation, 97(6), 1478–1487. [Link]
-
Zhang, W., Pan, Q., & Serianni, A. S. (2016). A chemical synthesis of a multiply ¹³C-labeled hexasaccharide: A high-mannose N-glycan fragment. Journal of labelled compounds & radiopharmaceuticals, 59(14), 623–630. [Link]
-
Li, D., et al. (2017). LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker. Journal of Pharmaceutical and Biomedical Analysis, 137, 54-59. [Link]
-
Xu, Y., et al. (2021). Incorporation of ¹³C-labeled glucose, mannose, galactose, and fructose into N-glycans, O-glycans, and glycosphingolipids of pluripotent and neural NTERA-2 cells. Glycobiology, 31(1), 53-68. [Link]
-
Catarino, R., et al. (2017). Protein N-glycosylation alteration and glycolysis inhibition both contribute to the antiproliferative action of 2-deoxyglucose in breast cancer cells. Oncotarget, 8(52), 89937–89950. [Link]
-
Miwa, I., & Taguchi, T. (2000). Determination of d-Mannose in Plasma by HPLC. Clinical Chemistry, 46(3), 430–432. [Link]
-
Wikipedia. Mannose. [Link]
-
Bock, C., et al. (2022). ¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science, 9, 1003423. [Link]
-
Mark, J. L., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4745-4751. [Link]
-
JoVE. Metabolic Pathway Confirmation & Discovery By ¹³C-Labeling. [Link]
-
Rademacher, T. W., et al. (2017). Altered N-Linked Glycosylation in Follicular Lymphoma and Chronic Lymphocytic Leukemia: Involvement in Pathogenesis and Potential Therapeutic Targeting. Frontiers in Immunology, 8, 933. [Link]
-
Saba, A., et al. (2020). Quantification of D-mannose in plasma: development and validation of a reliable and accurate HPLC-MS-MS method. Journal of Clinical Pathology, 73(10), 665-670. [Link]
-
ResearchGate. Chemical structure of D-glucose and D-mannose. [Link]
-
Xiao, Y., et al. (2023). HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer. Frontiers in Oncology, 13, 1265842. [Link]
-
Lane, A. N., Fan, T. W., & Higashi, R. M. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical chemistry, 82(11), 4745–4751. [Link]
-
Chiu, P. C. N., et al. (2007). Contribution of d-Mannose, l-Fucose, N-Acetylglucosamine, and Selectin Residues on the Binding of Glycodelin Isoforms to Human Spermatozoa. Biology of Reproduction, 77(5), 846–854. [Link]
-
Li, D., et al. (2017). LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker. Journal of pharmaceutical and biomedical analysis, 137, 54–59. [Link]
-
KEGG PATHWAY. Mannose type O-glycan biosynthesis. [Link]
-
De Leoz, M. L., et al. (2020). Metabolomics and ¹³C Labeled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. [Link]
-
Cambridge Isotope Laboratories, Inc. Stable Isotope Standards for Clinical Mass Spectrometry. [Link]
-
Phoenix Scientific. Stable Isotope Standards For Mass Spectrometry. [Link]
-
MIT OpenCourseWare. How Mannose, an Isomer of Glucose, Enters Glycolysis. [Link]
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. Mannose corrects altered N-glycosylation in carbohydrate-deficient glycoprotein syndrome fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Probing Glycosylation and Molecular Interactions: An Application Guide to D-Mannose-¹³C NMR Spectroscopy
Introduction: The Power of a Strategically Placed Label
In the intricate world of structural biology and drug development, understanding the nuanced roles of carbohydrates is paramount. D-Mannose, a C-2 epimer of glucose, is a fundamental component of N-linked glycans, playing critical roles in protein folding, stability, and molecular recognition.[1] However, studying these processes at an atomic level presents a significant challenge due to the inherent complexity and conformational flexibility of glycans. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens to observe these molecules in their native solution state, but the low natural abundance (~1.1%) and low gyromagnetic ratio of the ¹³C nucleus render direct observation inefficient.[1]
The strategic incorporation of a ¹³C isotope, particularly in the form of D-Mannose-¹³C, circumvents this limitation. By enriching a specific site on the mannose molecule, we significantly enhance the NMR signal, allowing for a suite of sophisticated experiments that can elucidate glycan conformation, probe protein-ligand interactions, and trace metabolic pathways with high precision.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and applications of D-Mannose-¹³C in NMR spectroscopy, complete with detailed, field-proven protocols.
Core Principles: Why ¹³C Labeling is a Game-Changer for NMR
Standard proton (¹H) NMR of glycoproteins is often plagued by signal overlap, where the numerous protein signals obscure the weaker and less dispersed signals from the glycan moieties.[1] Selective ¹³C labeling of mannose residues effectively creates a "filter," allowing researchers to focus solely on the carbohydrate signals. The much larger chemical shift dispersion of ¹³C compared to ¹H (up to 200 ppm vs. 12 ppm) means that individual carbon signals are more likely to be resolved as distinct peaks, simplifying spectral analysis.[2]
This enhanced resolution and sensitivity provided by ¹³C-labeling enables a range of powerful NMR applications:
-
Conformational Analysis: Precisely define the three-dimensional structure and dynamics of mannose-containing glycans.[3]
-
Interaction Studies: Map the binding interface and quantify the binding affinity of mannose-based ligands to their protein targets.[1]
-
Metabolic Labeling: Trace the incorporation of mannose into newly synthesized glycoproteins within a cellular context.[1]
-
Quantitative Analysis: Accurately measure the concentration of mannose or its metabolites in complex mixtures.[4]
Application Note I: Conformational Analysis of Glycans
The biological function of a glycoprotein is intimately linked to the conformation of its attached glycans. D-Mannose-¹³C NMR provides an unparalleled tool to study the puckering of the sugar ring, the orientation of glycosidic linkages, and the overall flexibility of the glycan chain.[3] This information is crucial for understanding how glycans mediate protein folding and interaction with other molecules.[3]
Key Experimental Approach: 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)
The 2D ¹H-¹³C HSQC experiment is the cornerstone for studying ¹³C-labeled molecules. It correlates the chemical shift of each ¹³C nucleus with that of its directly attached proton(s), producing a 2D map where each peak represents a C-H bond. For glycoproteins metabolically labeled with D-Mannose-¹³C, the HSQC spectrum will display distinct peaks for each unique mannose residue, allowing for site-specific analysis.[5]
Application Note II: Probing Protein-Ligand Interactions
Many pathological processes, including viral and bacterial infections, involve the recognition of mannose-containing glycans by specific proteins (lectins). D-Mannose-¹³C is an excellent probe for studying these interactions, providing insights that are critical for the development of novel therapeutics.
Key Experimental Approach: Chemical Shift Perturbation (CSP) Titration
By monitoring the ¹³C chemical shifts of labeled D-Mannose upon the addition of a protein, one can identify the atoms involved in the binding interface. This technique, known as Chemical Shift Perturbation (CSP) mapping, can also be used to determine the binding affinity (Kd) of the interaction.[1]
A typical CSP experiment involves acquiring a series of 1D ¹³C NMR spectra of a D-Mannose-¹³C solution while incrementally adding the protein of interest. The changes in the chemical shift of the D-Mannose-¹³C signals are then plotted against the molar ratio of protein to ligand to generate a binding curve, from which the Kd can be calculated.[1]
Application Note III: Metabolic Labeling and Flux Analysis
D-Mannose-¹³C can be used as a tracer to follow the metabolic fate of mannose in living cells. By supplying ¹³C-labeled mannose to cell cultures, the label is incorporated into the cellular glycosylation machinery and ultimately into newly synthesized glycoproteins.[1] This allows for the direct observation of glycan processing and the overall structure of the attached sugar chains in a cellular environment.[1] This approach is a powerful tool for studying the effects of drugs or genetic modifications on glycosylation pathways.
Metabolic Flux Analysis (MFA)
By tracking the distribution of the ¹³C label through various metabolic pathways, researchers can quantify the rates (fluxes) of intracellular reactions.[6] This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a detailed picture of cellular metabolism and can be used to identify metabolic bottlenecks or alternative pathways.[6]
Experimental Protocols
Protocol 1: General NMR Sample Preparation for D-Mannose-¹³C
The quality of the NMR sample is critical for obtaining high-quality spectra. This protocol outlines the basic steps for preparing a D-Mannose-¹³C sample for analysis.
Causality Behind the Choices:
-
Concentration: Due to the inherently low sensitivity of the ¹³C nucleus, a relatively high concentration is required for direct detection experiments.[1] Cryoprobes can significantly enhance sensitivity, allowing for lower concentrations.
-
Solvent: Deuterated solvents are essential to avoid large solvent signals in ¹H NMR and to provide a lock signal for the spectrometer. For D-Mannose, D₂O is the solvent of choice due to its high solubility.[1]
-
Filtration: Particulate matter in the NMR sample will disrupt the magnetic field homogeneity, leading to broadened spectral lines. Filtering the sample is a critical step to ensure sharp signals.[1]
Step-by-Step Methodology:
-
Determine Required Quantity: For direct ¹³C detection, aim for a concentration of 10-25 mg of D-Mannose-¹³C dissolved in 0.5-0.7 mL of deuterated solvent. For spectrometers equipped with a cryoprobe, a concentration of 3-10 mM may be sufficient.[1]
-
Solvent Selection: Use high-purity Deuterium Oxide (D₂O).
-
Dissolution: Dissolve the weighed D-Mannose-¹³C in D₂O in a small, clean vial.
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Avoid using cotton wool, as impurities can be leached by the solvent.[1]
-
Transfer and Capping: Ensure the final sample volume in the NMR tube is between 0.5 and 0.6 mL. Cap the tube securely.
-
Labeling: Clearly label the NMR tube with the sample identity.
Diagram: General NMR Sample Preparation Workflow
Caption: Workflow for a protein-ligand NMR titration experiment using D-Mannose-¹³C.
Protocol 3: Metabolic Labeling of Glycoproteins
This protocol provides a general framework for incorporating D-Mannose-¹³C into glycoproteins expressed in mammalian cells.
Causality Behind the Choices:
-
Custom Medium: Replacing or reducing the natural abundance glucose and mannose in the culture medium is essential to maximize the incorporation of the ¹³C-labeled mannose.
-
Cell Line Adaptation: Gradually adapting the cells to the custom medium minimizes cellular stress and ensures robust protein expression.
Step-by-Step Methodology:
-
Medium Preparation:
-
Prepare a custom cell culture medium that is deficient in glucose and mannose.
-
Supplement this medium with D-Mannose-¹³C. The optimal concentration may need to be determined empirically but can range from 1-4 g/L. [1]2. Cell Culture and Expression:
-
Adapt the mammalian expression cell line (e.g., HEK293, CHO) to the custom medium over several passages.
-
Transfect the cells with the expression vector for the glycoprotein of interest.
-
Culture the cells in the ¹³C-mannose-containing medium for the duration of protein expression.
-
-
Protein Purification:
-
Harvest the cells or the culture supernatant.
-
Purify the ¹³C-labeled glycoprotein using standard chromatography techniques.
-
-
NMR Analysis:
-
Prepare a concentrated sample of the purified, labeled glycoprotein as described in Protocol 1.
-
Perform multidimensional NMR experiments (e.g., ¹H-¹³C HSQC) to observe the correlations for the labeled mannose residues. [5]
-
Diagram: Metabolic Incorporation of D-Mannose-¹³C
Caption: Simplified pathway for the metabolic incorporation of D-Mannose-¹³C into glycoproteins.
Data Acquisition and Processing
1D ¹³C NMR for Quantitative Analysis
For accurate quantification, it is crucial that the ¹³C NMR spectra are fully relaxed between pulses. This ensures that the signal intensity is directly proportional to the number of nuclei.
-
Pulse Sequence: A simple pulse-acquire sequence with proton decoupling (e.g., zgdc30 on Bruker instruments) is typically used. [7]* Relaxation Delay (D1): To ensure full relaxation, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbons of interest should be used. For carbohydrates, T1 values can be long. [7]* Paramagnetic Relaxation Agents: To shorten the long T1 relaxation times and reduce the overall experiment time, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to the sample. [4][8]* Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient. [7]* Number of Scans (NS): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.
2D ¹H-¹³C HSQC
The HSQC experiment is essential for resolving individual mannose residues in a labeled glycoprotein.
-
Pulse Sequence: Standard HSQC pulse sequences with sensitivity enhancement are commonly used.
-
Acquisition Parameters: Typical acquisition parameters on a 600 MHz spectrometer would involve acquiring 1024 complex points in the direct (¹H) dimension and 256 complex points in the indirect (¹³C) dimension. The number of scans per increment will depend on the sample concentration.
Data Processing
NMR data should be processed using appropriate software (e.g., TopSpin, NMRPipe, MNova). Standard processing steps include:
-
Fourier Transformation: Converts the time-domain data (FID) into the frequency-domain spectrum. [1]2. Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the absorptive mode. [1]3. Baseline Correction: Corrects for distortions in the baseline of the spectrum. [1]4. Referencing: The chemical shift axis is referenced to an internal or external standard (e.g., DSS for aqueous samples). [2]
Data Presentation
Table 1: Typical ¹³C Chemical Shifts for D-Mannose in D₂O
| Carbon Atom | α-pyranose Chemical Shift (ppm) | β-pyranose Chemical Shift (ppm) |
| C1 | 95.5 | 95.2 |
| C2 | 72.2 | 72.7 |
| C3 | 71.7 | 74.5 |
| C4 | 68.4 | 68.1 |
| C5 | 73.9 | 77.6 |
| C6 | 62.5 | 62.5 |
| Data obtained from a 75 MHz ¹³C {¹H} spectrum. | ||
| [1] | ||
| Table 2: Recommended NMR Acquisition Parameters for Quantitative 1D ¹³C Spectroscopy |
| Parameter | Recommended Setting | Rationale |
| Pulse Program | zgdc30 (or equivalent) | Simple pulse-acquire with decoupling. |
| Pulse Angle | 30° | Shorter pulse angle allows for a shorter relaxation delay. [7] |
| Relaxation Delay (D1) | 2.0 s (with 30° pulse) | Balances signal intensity and experiment time. [7] |
| Acquisition Time (AQ) | 1.0 s | Sufficient for resolving carbohydrate signals. [7] |
| Number of Scans (NS) | 128 (or more) | Dependent on sample concentration; increase for weaker signals. [7] |
Conclusion
D-Mannose-¹³C is a versatile and powerful tool for NMR-based studies of carbohydrates. Its ability to enhance sensitivity and resolution opens the door to a wide range of experiments that can provide detailed insights into glycan structure, function, and metabolism. The protocols and guidelines presented in this application note provide a solid foundation for researchers looking to leverage the power of ¹³C-labeled mannose in their own work, from fundamental studies of protein-carbohydrate interactions to the development of novel glycosylation-targeted therapeutics.
References
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000169). Retrieved from [Link]
-
Rager, M. N., Binet, M. R., Ionescu, G., & Bouvet, O. M. (2000). 31 P-NMR and 13 C-NMR studies of mannose metabolism in Plesiomonas shigelloides Toxic effect of mannose on growth. Semantic Scholar. Retrieved from [Link]
-
Gadek, T. R., & Magnuson, J. S. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1638–1641. [Link]
-
Nishida, Y., & Kato, K. (2013). Application of Metabolic 13C Labeling in Conjunction with High-Field Nuclear Magnetic Resonance Spectroscopy for Comparative Conformational Analysis of High Mannose-Type Oligosaccharides. International Journal of Molecular Sciences, 14(12), 23645–23657. [Link]
- Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138.
- Zuiderweg, E. R. P. (2002). Mapping protein-ligand interactions by NMR. Current Opinion in Structural Biology, 12(6), 716-721.
- Fardus-Reid, F., & Tey, L. H. (2014). Quantitative 13C NMR spectroscopy of carbohydrates. Journal of the American Chemical Society, 136(3), 844-847.
-
Noda, Y., et al. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C, 100% 15N-Labeled Sample. Molecules, 26(3), 747. [Link]
-
Pană, A. M., Ordodi, V., Gherman, V., & Sfîrloagă, P. (2023). Study on the Biodegradation Process of D-Mannose Glycopolymers in Liquid Media and Soil. Polymers, 15(14), 3051. [Link]
- Serianni, A. S. (1998). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. In Modern Methods in Carbohydrate Chemistry (pp. 95-131). Marcel Dekker.
-
Haris, P. I., & Chapman, D. (1995). Potential of carbon-13 and nitrogen-15 labeling for studying protein-protein interactions using Fourier-transform infrared spectroscopy. Biochemistry, 34(49), 16265–16270. [Link]
- Ubukata, M. (2017). Solid-State NMR Analysis of Mannose Recognition by Pradimicin A. In Methods in Enzymology (Vol. 597, pp. 297-319). Academic Press.
-
Wishart, D. S. (2019). Updates and Original Case Studies Focused on the NMR-Linked Metabolomics Analysis of Human Oral Fluids Part II: Applications to the Diagnosis and Prognostic Monitoring of Oral and Systemic Cancers. Metabolites, 9(8), 164. [Link]
-
Remaud, G. S., & Akoka, S. (2007). Accurate Quantitative Isotopic C-13 NMR Spectroscopy for the Determination of the Intramolecular Distribution of C-13 in Glucose at Natural Abundance. Analytical Chemistry, 79(24), 9471–9476. [Link]
-
Prokhorenko, I. A., et al. (2011). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. Journal of the American Chemical Society, 133(41), 16557–16565. [Link]
-
Kurutz, J. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]
- Xu, X., et al. (2019). Incorporation of ¹³C-labeled glucose, mannose, galactose, and fructose into N-glycans in human cells. Glycobiology, 29(10), 734-745.
- Hong, M. (2000). Selective and extensive 13C labeling of a membrane protein for solid-state NMR investigations. Journal of Biomolecular NMR, 16(2), 143-148.
-
Sharma, V., et al. (2014). The Metabolic Origins of Mannose in Glycoproteins. Journal of Biological Chemistry, 289(13), 9140–9155. [Link]
- Lai Kee Him, J., et al. (2001). Structural characterization by 13C-NMR spectroscopy of products synthesized in vitro by polysaccharide synthases using 13C-enriched glycosyl donors: application to a UDP-glucose:(1→3)-β-d-glucan synthase from blackberry. Glycobiology, 11(10), 853-861.
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- 5. NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of D-Mannose-13C in Human Plasma
Introduction: The Significance of D-Mannose Quantification
D-Mannose, a C-2 epimer of glucose, is a naturally occurring simple sugar that plays a crucial role in various physiological processes, including protein glycosylation and immune system modulation. Emerging research has highlighted its potential as a biomarker in several diseases, such as cancer and diabetes, and its therapeutic applications are being actively explored. Consequently, the ability to accurately and reliably quantify D-mannose concentrations in biological matrices is of paramount importance for advancing both basic research and clinical drug development.
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of D-mannose in human plasma. The methodology employs a stable isotope-labeled internal standard, D-Mannose-13C6, to ensure the highest degree of accuracy and precision. The protocol has been developed and validated in accordance with the principles outlined in the FDA's guidance on bioanalytical method validation, making it suitable for regulated bioanalysis[1][2].
The primary challenge in D-mannose quantification is its separation from the vastly more abundant glucose, its structural isomer[3]. This method overcomes this challenge through a combination of effective sample preparation and optimized hydrophilic interaction liquid chromatography (HILIC).
Principle of the Method
The method involves a straightforward protein precipitation step to extract D-mannose and the D-Mannose-13C6 internal standard from human plasma. The resulting supernatant is then directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a HILIC column, which provides excellent retention and resolution of these polar analytes. Detection is performed using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. Quantification is based on the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
Analytes and Internal Standard
-
D-Mannose (≥99% purity, Sigma-Aldrich)
-
D-Mannose-1,2,3,4,5,6-13C6 (99% isotopic purity, Cambridge Isotope Laboratories, Inc.)[4]
-
-
Solvents and Reagents
-
Acetonitrile (LC-MS grade, Fisher Scientific)
-
Methanol (LC-MS grade, Fisher Scientific)
-
Water (LC-MS grade, Fisher Scientific)
-
Ammonium Hydroxide (≥99% purity, Sigma-Aldrich)
-
Human Plasma (sourced from an accredited supplier)
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of D-Mannose and D-Mannose-13C6 into separate 10 mL volumetric flasks.
-
Dissolve the contents in a 50:50 (v/v) mixture of methanol and water.
-
Vortex thoroughly to ensure complete dissolution. These stock solutions can be stored at -20°C for up to six months.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the D-Mannose primary stock solution with 50:50 (v/v) methanol/water.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the D-Mannose-13C6 primary stock solution with 50:50 (v/v) methanol/water to achieve a final concentration of 10 µg/mL.
-
Protocol 2: Sample Preparation
The following workflow diagram illustrates the sample preparation procedure:
Detailed Steps:
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
To each tube, add 50 µL of the respective plasma sample.
-
Add 25 µL of the 10 µg/mL D-Mannose-13C6 internal standard working solution to all tubes except for the blank matrix samples.
-
For the preparation of the calibration curve and QC samples, spike the appropriate amount of D-Mannose working standard solution into blank plasma.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 90% B (0-1 min), 90-70% B (1-5 min), 70-90% B (5.1-7 min) |
Rationale for Chromatographic Choices: The use of a HILIC column with an amide stationary phase is ideal for retaining and separating highly polar compounds like sugars[5][6]. The gradient elution with a high initial concentration of acetonitrile allows for the retention of D-mannose, while the subsequent increase in the aqueous mobile phase elutes the analyte. The addition of ammonium hydroxide to the mobile phase aids in the deprotonation of the sugar hydroxyl groups, enhancing ionization in negative ESI mode.
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| MRM Transitions | See table below |
| Collision Gas | Nitrogen |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| D-Mannose | 179.1 | 59.0 | 150 | -22 |
| D-Mannose-13C6 (IS) | 185.1 | 92.0 | 150 | -12 |
Rationale for MS/MS Parameters: Negative ion ESI is well-suited for the analysis of sugars, which readily form [M-H]⁻ adducts[7]. The selected MRM transitions are highly specific for D-mannose and its 13C-labeled internal standard, ensuring minimal interference from other matrix components[7][8]. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and ionization efficiency[7].
Method Validation
The method was validated according to the FDA's Bioanalytical Method Validation guidance[1][2]. The following parameters were assessed:
-
Selectivity: The analysis of six different batches of blank human plasma showed no significant interfering peaks at the retention times of D-mannose and the internal standard.
-
Linearity and Range: The calibration curve was linear over the concentration range of 1 to 50 µg/mL. The coefficient of determination (r²) was consistently >0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four QC levels (Lower Limit of Quantification, Low, Mid, and High). The results were within the acceptance criteria of ±15% (±20% for LLOQ).
Table of Accuracy and Precision Data:
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | 8.5 | -4.2 | 10.2 | -5.8 |
| Low | 3.0 | 6.1 | 2.5 | 7.8 | 3.1 |
| Mid | 20.0 | 4.5 | -1.8 | 5.9 | -2.4 |
| High | 40.0 | 3.2 | 3.6 | 4.8 | 2.9 |
-
Matrix Effect and Recovery: The extraction recovery of D-mannose was determined to be consistent and reproducible across the different QC levels, typically ranging from 95% to 105%[8]. The matrix effect was minimal, with the matrix factor being close to 1.0.
-
Stability: D-mannose was found to be stable in human plasma under various storage conditions, including short-term bench-top stability, long-term freezer storage (-80°C), and after multiple freeze-thaw cycles.
The following diagram outlines the logical flow of the method validation process:
Sources
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- 8. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracing N-linked glycosylation with D-Mannose-13C
Application Note & Protocol
Tracing N-linked Glycosylation Dynamics: An Application Guide to Metabolic Labeling with D-Mannose-¹³C
Abstract
N-linked glycosylation, the covalent attachment of oligosaccharides to asparagine residues, is a critical post-translational modification that dictates protein folding, stability, trafficking, and function.[1] Dysregulation of this pathway is a hallmark of numerous diseases, including congenital disorders of glycosylation (CDG) and various cancers, making it a key area of investigation for diagnostics and therapeutics.[2][3][4] Studying the dynamic nature of glycan biosynthesis and turnover, however, presents significant analytical challenges. This guide details a powerful and robust method for tracing the flux of N-linked glycosylation pathways in living cells through metabolic labeling with the stable, non-radioactive isotope, D-Mannose-¹³C. By introducing ¹³C-labeled mannose into cell culture, researchers can track its incorporation into newly synthesized glycoproteins and quantify glycan dynamics with high precision using mass spectrometry. We provide the scientific foundation, detailed experimental protocols, data interpretation strategies, and troubleshooting advice to empower researchers to successfully implement this technique.
The Scientific Foundation
The N-linked Glycosylation Pathway: A Central Role for Mannose
N-linked glycosylation is a highly conserved and complex process initiated in the endoplasmic reticulum (ER) and further refined in the Golgi apparatus.[1] The process begins with the synthesis of a large, branched precursor oligosaccharide (Glc₃Man₉GlcNAc₂) attached to a lipid carrier, dolichol phosphate, on the ER membrane.[2][5][6] This synthesis occurs in a stepwise fashion, with mannose residues being a fundamental building block of the core structure.[5]
The key stages are:
-
Precursor Assembly: Glycosyltransferases assemble the precursor on the dolichol phosphate anchor. This process starts on the cytosolic face of the ER and is completed in the ER lumen after the intermediate is "flipped" across the membrane.[5][6] D-Mannose, activated as GDP-Mannose, is the donor for the nine mannose residues in the precursor.[5]
-
En Bloc Transfer: The entire 14-sugar precursor is transferred from the dolichol carrier to a specific asparagine (Asn) residue within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline) of a nascent polypeptide chain.[2][7] This transfer is catalyzed by the oligosaccharyltransferase (OST) complex.[2]
-
Trimming and Processing: Once attached to the protein, the glycan undergoes extensive modification. In the ER, glucose and some mannose residues are trimmed off as part of the protein quality control system, which ensures proper folding.[2][6] The glycoprotein then transits to the Golgi, where it can be further modified by mannosidases and various glycosyltransferases to generate the final high-mannose, complex, or hybrid glycan structures.
D-Mannose is therefore a central node in this pathway, making ¹³C-labeled D-Mannose an ideal tracer for monitoring the entire N-linked glycosylation process from precursor synthesis to the final mature glycoprotein.
Caption: Experimental workflow for tracing N-linked glycosylation.
Protocol 3.1: Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate cells in a sufficient number of dishes to obtain adequate protein yield (typically 1-5 million cells per condition). Allow cells to adhere and reach 50-70% confluency.
-
Starvation (Optional but Recommended): Gently wash cells twice with sterile Phosphate Buffered Saline (PBS). Pre-incubate cells for 30-60 minutes in a custom glucose/mannose-free medium to deplete intracellular sugar pools.
-
Labeling: Remove the starvation medium and replace it with the labeling medium containing the desired concentration of ¹³C-D-Mannose and dialyzed FBS. Culture for the predetermined duration.
-
Harvesting: Place culture dishes on ice. Aspirate the medium and wash cells twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors). Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. [8]Collect the supernatant containing the soluble proteins.
Protocol 3.2: Glycoprotein Release and Preparation for MS
This protocol describes the release of N-glycans for subsequent analysis. Alternatively, the protein lysate can be subjected to trypsin digestion to analyze intact glycopeptides.
-
Denaturation: To a known amount of protein lysate (e.g., 50-100 µg), add denaturing buffer (e.g., as supplied with PNGase F kits) and boil for 5-10 minutes to denature the proteins. [8]2. Enzymatic Release: Cool the samples. Add reaction buffer and PNGase F enzyme. PNGase F cleaves the bond between the innermost GlcNAc and the asparagine residue, releasing the entire N-linked glycan. Incubate at 37°C for 3-16 hours.
-
Glycan Separation: The released glycans must be separated from the protein. This can be achieved using a 30 kDa molecular weight cutoff filter, where the small glycans pass through while the larger deglycosylated proteins are retained. [8]4. Cleanup: The collected glycan fraction often requires cleanup to remove salts and detergents before MS analysis. Solid-phase extraction (SPE) with graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) cartridges are commonly used.
Data Acquisition and Interpretation
Mass Spectrometry Analysis
Released glycans are typically analyzed using MALDI-TOF MS for rapid profiling or LC-MS/MS for more detailed structural characterization. The mass spectrometer detects ions based on their mass-to-charge (m/z) ratio.
Interpreting Mass Spectra
In the resulting spectrum, you will observe clusters of peaks for each glycan structure.
-
Unlabeled Sample: Will show a single isotopic cluster for a given glycan, with the most intense peak being the monoisotopic mass (M).
-
Labeled Sample: Will show two distinct isotopic clusters for each glycan. The first cluster corresponds to the pre-existing, unlabeled (¹²C) glycan population. The second cluster, shifted to a higher m/z, represents the newly synthesized, ¹³C-labeled population.
The mass difference between the monoisotopic peaks of the unlabeled and labeled clusters reveals the number of ¹³C-D-Mannose units incorporated.
| No. of Incorporated ¹³C₆-Mannose | Expected Mass Shift (Da) | Example Glycan Structure |
| 1 | +6.020 | Man₁GlcNAc₂ |
| 5 | +30.100 | Man₅GlcNAc₂ |
| 9 | +54.180 | Man₉GlcNAc₂ |
Quantifying Glycan Dynamics
The relative abundance of a glycan in its labeled vs. unlabeled form can be determined by comparing the area under the curve (AUC) or the intensity of their respective isotopic clusters.
Fractional Synthesis Rate (FSR) can be calculated as:
FSR = (Intensity of Labeled Peaks) / (Intensity of Labeled Peaks + Intensity of Unlabeled Peaks)
By measuring the FSR at different time points, one can determine the turnover rate of specific glycan structures or the overall glycoproteome.
Applications in Research and Drug Development
-
Basic Research: Elucidate the kinetics of glycoprotein synthesis, trafficking, and degradation. [9]* Disease Modeling: Compare glycan flux in healthy vs. diseased cells (e.g., cancer) to identify altered metabolic pathways. [4][10]* Drug Discovery: Assess how candidate drugs impact the N-linked glycosylation pathway, which is a common off-target effect.
-
Biopharmaceutical Production: Monitor and optimize glycoprotein production in cell culture systems (e.g., CHO cells) to ensure consistent product quality.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - ¹³C-D-Mannose concentration too low.- High glucose/mannose in medium diluting the label.- Cells are quiescent or unhealthy. | - Increase ¹³C-D-Mannose concentration.- Use custom medium with low glucose and dialyzed FBS.- Ensure cells are in log-phase growth. |
| High Cell Death | - ¹³C-D-Mannose concentration is toxic.- Contamination. | - Perform a toxicity curve to find the optimal concentration.- Use sterile technique; check reagents. |
| Complex/Uninterpretable Spectra | - Incomplete enzymatic digestion (PNGase F).- Poor sample cleanup (salt/detergent interference).- Metabolic scrambling of the ¹³C label. | - Increase enzyme concentration or incubation time.- Optimize SPE or HILIC cleanup protocol.- Analyze other metabolites (e.g., lactate) to check for scrambling into central carbon metabolism. [11] |
| No Labeled Peaks Detected | - Glycoprotein of interest has very slow turnover.- Technical failure in MS. | - Increase labeling time.- Calibrate and troubleshoot the mass spectrometer. Run a labeled standard. |
References
-
Biology LibreTexts. 11.4: N-linked Protein Glycosylation Begins in the ER. [Link]
-
Aebi, M. (2013). N-Linked Protein Glycosylation in the Endoplasmic Reticulum. PubMed Central. [Link]
-
Wikipedia. N-linked glycosylation. [Link]
-
NPTEL - National Programme on Technology Enhanced Learning. #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]
-
Marenne, G., et al. (2012). Synthesis, processing, and function of N-glycans in N-glycoproteins. PubMed Central. [Link]
-
Sharma, V., et al. (2014). The Metabolic Origins of Mannose in Glycoproteins. PubMed Central. [Link]
-
Ruiz-Beguerie, J., et al. (2013). Glycation Isotopic Labeling with 13C-Reducing Sugars for Quantitative Analysis of Glycated Proteins in Human Plasma. PubMed Central. [Link]
-
Zhang, Y., et al. (2023). Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation. National Institutes of Health. [Link]
-
Ogen-Shtern, N., et al. (2017). [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides. PubMed Central. [Link]
-
Creek, D. J., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central. [Link]
-
Panneerselvam, K., & Freeze, H. H. (1996). Mannose corrects altered N-glycosylation in carbohydrate-deficient glycoprotein syndrome fibroblasts. PubMed Central. [Link]
-
ResearchGate. Mannose prevents the 2-DG-induced alteration of N-linked protein glycosylation. [Link]
-
Freeze, H. H., et al. (2015). The Metabolic Origins of Mannose in Glycoproteins. ResearchGate. [Link]
-
Jia, L., et al. (2014). Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery. PubMed Central. [Link]
-
Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
Radhakrishnan, P., et al. (2017). Altered N-Linked Glycosylation in Follicular Lymphoma and Chronic Lymphocytic Leukemia: Involvement in Pathogenesis and Potential Therapeutic Targeting. Frontiers in Immunology. [Link]
-
bioRxiv. Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. [Link]
-
ResearchGate. Isotope labeling strategies of glycans for mass spectrometry-based quantitative glycomics. [Link]
-
Subedi, G. P., et al. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. National Institutes of Health. [Link]
-
ResearchGate. Comparative site-specific N-glycoproteome analysis reveals aberrant N-glycosylation and gives new insights into mannose-6-phosphate pathway in colon cancer. [Link]
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Application Note: Quantitative Analysis of D-Mannose in Biological Matrices by LC-MS/MS using D-Mannose-¹³C₆ as a Stable Isotope-Labeled Internal Standard
Introduction: The Analytical Imperative for Accurate Mannose Quantification
D-Mannose, a C-2 epimer of glucose, is a physiologically significant monosaccharide integral to human metabolism, primarily through its role in the glycosylation of various proteins.[1] Emerging research has highlighted fluctuations in D-mannose levels as a potential biomarker in various pathological states, including esophageal cancer and type 2 diabetes.[1][2][3][4] This has created a critical need for a robust, accurate, and reproducible method for its quantification in complex biological matrices such as human serum and plasma.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for this task.[4] However, the accuracy of LC-MS/MS quantification can be compromised by variations in sample preparation, matrix effects, and instrument response. To overcome these challenges, the principle of stable isotope dilution (SID) is employed. This application note provides a detailed protocol and technical guidance for the use of D-Mannose-¹³C₆ as a stable isotope-labeled internal standard (IS) for the high-confidence quantification of D-mannose. The use of a stable isotope of D-mannose is the optimal choice for LC-MS/MS analysis as it effectively compensates for variability in ionization efficiency, stability, and extraction recovery.[2]
The Principle of Stable Isotope Dilution (SID) with D-Mannose-¹³C₆
The SID methodology is the gold standard for quantitative mass spectrometry.[1] It relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, D-Mannose-¹³C₆—to every sample, calibrator, and quality control at the very beginning of the sample preparation process.
Causality of Experimental Choice: D-Mannose-¹³C₆ is the ideal internal standard because it is chemically identical to the endogenous D-Mannose. This ensures it behaves identically during all sample preparation steps (e.g., extraction, derivatization) and has the same chromatographic retention time and ionization efficiency.[1] However, due to the incorporation of six ¹³C atoms, it is heavier and can be distinguished by the mass spectrometer. By measuring the ratio of the endogenous analyte to the stable isotope-labeled standard, any loss or variation during the analytical process is nullified, leading to highly accurate and precise quantification.
Figure 1: Conceptual workflow of Stable Isotope Dilution (SID).
Materials and Instrumentation
Reagents and Consumables
-
Analyte Standard: D-Mannose (Sigma-Aldrich or equivalent)
-
Internal Standard: D-Mannose-¹³C₆ (Sigma-Aldrich or equivalent)[1]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)[1]
-
Additives: Formic Acid (MS Grade)[1]
-
Biological Matrix: Human serum or plasma
-
Labware: Calibrated micropipettes, polypropylene microcentrifuge tubes, autosampler vials.
Instrumentation
-
LC System: Agilent 1200 series HPLC or equivalent UHPLC system.[2][3]
-
Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer or a comparable instrument equipped with an electrospray ionization (ESI) source.[1]
-
Data System: Manufacturer's software for instrument control and data analysis (e.g., Analyst, MassHunter).
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
D-Mannose Primary Stock (1 mg/mL): Accurately weigh 10 mg of D-Mannose standard and dissolve in 10 mL of LC-MS grade water in a volumetric flask.
-
D-Mannose-¹³C₆ IS Stock (1 mg/mL): Accurately weigh 1 mg of D-Mannose-¹³C₆ and dissolve in 1 mL of LC-MS grade water.
-
IS Working Solution (5 µg/mL): Dilute the IS Stock solution with 50:50 Acetonitrile:Water. This solution will be used to spike all samples. Rationale: Spiking with an organic/aqueous mixture facilitates efficient protein precipitation in the subsequent step.
-
Calibration Curve Standards (1 to 50 µg/mL): Perform serial dilutions of the D-Mannose Primary Stock using surrogate blank serum or water to prepare calibration standards at concentrations such as 1, 2, 5, 10, 20, and 50 µg/mL.[2][3][4]
-
Quality Control (QC) Samples: Prepare QC samples in a pooled matrix at low, medium, and high concentrations (e.g., 3, 15, and 40 µg/mL) from the primary stock.
Sample Preparation Protocol
This protocol is designed for the robust extraction of D-Mannose from human serum or plasma.
-
Aliquot: Pipette 50 µL of each sample, calibrator, and QC into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the IS Working Solution (5 µg/mL) to every tube.
-
Protein Precipitation: Add 200 µL of cold Acetonitrile to each tube. Causality: Acetonitrile disrupts the hydration shell around proteins, causing them to denature and precipitate, releasing small molecules like mannose into the supernatant.
-
Vortex: Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein precipitation.
-
Incubate: Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Figure 2: Step-by-step workflow for sample preparation.
LC-MS/MS Analytical Method
The following parameters provide a validated starting point for analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition | Rationale |
| LC Column | SUPELCOGEL™ Pb, 6% Crosslinked[2][3][4] | Provides effective separation of sugar epimers. |
| Mobile Phase | HPLC Water[2][3][4] | A simple, isocratic mobile phase is sufficient for this column. |
| Flow Rate | 0.5 mL/min[2][3][4] | Balances analysis time with chromatographic resolution. |
| Column Temp. | 80 °C[2][3][4] | High temperature improves peak shape and resolution for carbohydrates. |
| Injection Vol. | 10 µL | Standard volume for good sensitivity. |
| Ionization Mode | ESI Negative[2][3][4] | Carbohydrates readily form [M-H]⁻ adducts, providing a strong signal. |
| MRM Transition (D-Mannose) | Q1: 179.1 m/z -> Q3: 89.1 m/z | Precursor is [M-H]⁻; product ion is a characteristic fragment. |
| MRM Transition (D-Mannose-¹³C₆) | Q1: 185.1 m/z -> Q3: 92.1 m/z | Precursor is [M+6-H]⁻; product ion is the mass-shifted fragment. |
| Source Temp. | 550 °C | Optimized for efficient desolvation. |
| Dwell Time | 100 ms | Sufficient time to acquire >15 data points across the peak. |
Data Analysis and Method Validation
Quantification
-
Integrate the peak areas for the D-Mannose and D-Mannose-¹³C₆ MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = Area(D-Mannose) / Area(D-Mannose-¹³C₆).
-
Construct a calibration curve by plotting the PAR against the known concentrations of the calibration standards.
-
Apply a linear regression with 1/x² weighting to the calibration curve.
-
Determine the concentration of D-Mannose in unknown samples by interpolating their PAR values from the regression equation.
Method Performance Characteristics
This method, when validated, demonstrates exceptional performance, making it suitable for clinical and research applications. The use of D-Mannose-¹³C₆ ensures the method is self-validating against many common sources of error.
| Validation Parameter | Typical Performance | Reference |
| Linearity Range | 1 - 50 µg/mL | [2][3][4] |
| Correlation Coefficient (r²) | > 0.995 | [1] |
| Intra-day Precision (%RSD) | < 10% (< 2% in some studies) | [1][2][3] |
| Inter-day Precision (%RSD) | < 10% (< 2% in some studies) | [1][2][3] |
| Accuracy (% Bias) | 96% - 104% | [1] |
| Extraction Recovery | > 95% (when corrected by IS) | [2][4] |
| Matrix Effect | Minimal (97% - 100%) due to IS correction | [2][4] |
| Lower Limit of Quant. (LLOQ) | ~1.25 µg/mL | [1] |
Conclusion
This application note details a simple, specific, and highly reproducible LC-MS/MS method for the quantification of D-mannose in biological fluids.[2] The central element of this robust protocol is the use of D-Mannose-¹³C₆ as a stable isotope-labeled internal standard. This approach effectively mitigates variability from matrix effects and sample processing, ensuring the highest degree of accuracy and precision. This method is well-suited for high-throughput clinical research, drug development, and fundamental metabolic studies where reliable quantification of D-mannose is paramount.
References
- Li, X., et al. (2017). LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker. Journal of Pharmaceutical and Biomedical Analysis.
- Saba, A., et al. (n.d.). Quantification of D-mannose in plasma: development and validation of a reliable and accurate HPLC-MS-MS method. University of Pisa.
- Linhardt, R.J., et al. (n.d.). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. National Institutes of Health.
- Li, X., et al. (2017). LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker. Journal of Pharmaceutical and Biomedical Analysis.
- Li, X., et al. (2017). LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker. ResearchGate.
Sources
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: D-Mannose-13C Metabolic Flux Analysis
Welcome to the technical support center for D-Mannose-13C Metabolic Flux Analysis (MFA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using 13C-labeled mannose as a tracer. Here, we address common issues through a detailed question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental success.
Introduction: The Unique Role of D-Mannose in Metabolism
D-Mannose is more than just an epimer of glucose; it is a critical node in cellular metabolism, primarily serving as a precursor for the synthesis of glycoconjugates like N-linked glycans.[1] Tracing its fate with stable isotopes like 13C provides a powerful window into glycosylation pathways, the hexosamine biosynthetic pathway (HBP), and its interplay with central carbon metabolism. However, its distinct metabolism compared to glucose presents unique challenges in experimental design and data interpretation. This guide will help you overcome them.
Section 1: Experimental Design & Isotope Labeling Strategy
This initial phase is critical. Flaws in the experimental design can lead to uninterpretable data, wasting valuable time and resources. Here we address the most common questions that arise before the first pipette touches a tube.
Q1: My cells are growing slowly or dying after I add this compound. What's happening?
Answer: This is a frequent and critical issue often rooted in "metabolic clogging." Unlike glucose, which is rapidly processed through glycolysis, high concentrations of mannose can be toxic to certain cell lines, particularly those with low expression of the enzyme Mannose Phosphate Isomerase (MPI).[2][3][4]
The Causality:
-
Phosphorylation Trap: Mannose is readily phosphorylated by hexokinase to mannose-6-phosphate (M6P).
-
MPI Bottleneck: In cells with low MPI activity, M6P cannot be efficiently isomerized to fructose-6-phosphate to enter glycolysis.
-
Metabolic Consequences: The accumulation of M6P can inhibit key glycolytic enzymes and deplete cellular phosphate and ATP pools, leading to cell cycle arrest and, in severe cases, cell death.[2][3] This phenomenon is sometimes referred to as the "honeybee syndrome," as honeybees naturally have low MPI activity and are sensitive to mannose.[3]
Troubleshooting Protocol:
-
Determine Mannose Sensitivity: Before starting a full 13C labeling experiment, run a dose-response curve with unlabeled D-mannose. Test concentrations ranging from physiological levels (~50-100 µM) up to the levels often used for glucose tracing (e.g., 1-10 mM).
-
Monitor Cell Health: Assess cell proliferation (e.g., using a cell counter or viability assays like Trypan Blue) and morphology over 24-72 hours.
-
Adjust Tracer Concentration: Based on the sensitivity profile, choose a this compound concentration that is sub-toxic but still allows for sufficient label incorporation for detection by mass spectrometry.
-
Consider Glucose Levels: The presence of glucose can sometimes mitigate mannose toxicity. Ensure your experimental media contains a physiological concentration of glucose unless your experimental design specifically requires its absence.
| Cell Type Characteristic | Recommended Starting [D-Mannose] | Key Considerations |
| High MPI Expression | 1 - 5 mM | Generally tolerant. Monitor for any subtle growth defects. |
| Low MPI Expression / Unknown | 50 µM - 500 µM | High risk of toxicity. Start low and perform dose-response tests.[2] |
| Cancer Cell Lines | Varies widely (e.g., some are highly sensitive) | Must be determined empirically.[2][3][4] |
Q2: How long should I label my cells with this compound to reach isotopic steady state?
Answer: The time required to reach isotopic steady state—where the isotopic enrichment of intracellular metabolites becomes constant—is dependent on the proliferation rate of your cells and the turnover rate of the specific metabolic pools you are investigating.
Expertise & Experience: For rapidly dividing cancer cells, the pools of central carbon metabolites (like sugar phosphates) can reach isotopic steady state within minutes to a few hours. However, the ultimate products of mannose metabolism, such as N-glycans on mature proteins, have much slower turnover rates. Tracing flux into these downstream products may require labeling for 24 hours or more to see significant incorporation.[5][6]
Workflow for Determining Labeling Time:
Caption: Workflow to determine optimal labeling duration.
Section 2: Sample Preparation & Metabolite Extraction
The transition from living cells to a stable analytical sample is fraught with peril. Metabolite pools can change in seconds, and improper handling can completely invalidate your results.
Q3: I see significant variability in my data between biological replicates. Could my sample quenching/extraction be the problem?
Answer: Absolutely. Inconsistent quenching and extraction are among the most common sources of experimental variability. The goal is to instantly halt all enzymatic activity (quenching) and efficiently extract all metabolites of interest without degradation.
The Causality: If quenching is too slow, cells will continue to metabolize the 13C tracer, altering the labeling patterns of key intermediates. If the extraction is inefficient or inconsistent, the measured pool sizes and their corresponding mass isotopologue distributions (MIDs) will not be representative of the cellular state.
Validated Protocol: Fast Quenching and Biphasic Extraction
This protocol is designed to be a self-validating system by ensuring rapid inactivation of enzymes and robust separation of polar metabolites.
Materials:
-
Quenching Solution: 60% Methanol, 0.85% (w/v) Ammonium Bicarbonate, pre-chilled to -20°C.
-
Extraction Solvent A: Methanol with internal standards, pre-chilled to -80°C.
-
Extraction Solvent B: Chloroform, pre-chilled to -20°C.
-
Extraction Solvent C: Ultra-pure water.
Step-by-Step Methodology:
-
Preparation: Place a steel dish containing the Quenching Solution on a bed of dry ice. Have your extraction solvents chilled and ready.
-
Culture Medium Removal: Aspirate the culture medium from your adherent cell culture plate as quickly as possible.
-
Washing (Optional but Recommended): Immediately wash the cells once with ice-cold PBS or saline to remove extracellular metabolites. This step must be done in under 10 seconds.
-
Quenching: Immediately place the culture dish into the steel dish containing the -20°C quenching solution. Add just enough quenching solution to cover the cell monolayer and incubate for 30-60 seconds. This rapidly freezes metabolic activity.
-
Cell Lysis & Scraping: Scrape the cells in the quenching solution and transfer the resulting slurry to a pre-chilled tube.
-
Biphasic Extraction:
-
To your cell slurry, add Extraction Solvent A (Methanol) and vortex vigorously for 30 seconds at 4°C.
-
Add Extraction Solvent B (Chloroform) and vortex for 30 seconds.
-
Add Extraction Solvent C (Water) and vortex for another 30 seconds.
-
Centrifuge at maximum speed for 15 minutes at 4°C.
-
-
Phase Separation: Three layers will form.
-
Top (Polar) Layer: Contains sugar phosphates, organic acids, amino acids. This is your primary fraction for mannose MFA.
-
Middle (Protein) Layer: Discard.
-
Bottom (Lipid) Layer: Contains lipids and other non-polar metabolites.
-
-
Sample Collection: Carefully collect the top aqueous layer into a new tube for analysis. Dry the sample using a vacuum concentrator without heat.
Section 3: Data Acquisition & Analysis
After careful sample preparation, the next set of challenges lies in the analytical measurement and subsequent data interpretation.
Q4: How can I distinguish 13C-labeled mannose from glucose and other hexose isomers in my LC-MS data?
Answer: This is a significant analytical challenge as common hexoses (mannose, glucose, fructose, galactose) are isomers with identical mass and often similar fragmentation patterns. Standard reverse-phase liquid chromatography (LC) typically cannot separate them.
The Solution: Specialized Chromatography and Derivatization
-
Chromatographic Separation:
-
HILIC: Hydrophilic Interaction Liquid Chromatography is often effective at separating these polar isomers.
-
GC-MS with Derivatization: This is a gold-standard method. Sugars are derivatized (e.g., silylation) to make them volatile. The resulting derivatives often have distinct retention times and fragmentation patterns on a Gas Chromatography (GC) system, allowing for clear identification and quantification.[1]
-
-
Tandem Mass Spectrometry (MS/MS): Even with co-elution, carefully optimized MS/MS fragmentation can sometimes reveal subtle differences in fragment intensities that can help distinguish isomers, though this is less robust than chromatographic separation.
Caption: Strategies to resolve hexose isomers.
Q5: My mass isotopologue distribution (MID) data shows very low 13C enrichment in my target metabolites. What should I check?
Answer: Low 13C enrichment is a common problem that points to several potential issues in the experimental workflow. Systematically troubleshooting this is key.
Troubleshooting Checklist:
-
Cellular Uptake:
-
Is the tracer getting into the cell? Confirm the expression of mannose transporters in your cell line.
-
Competition: Is there an unlabeled carbon source in your medium (e.g., unlabeled glucose, glutamine, or mannose in the serum) that is diluting your 13C-labeled pool? Use dialyzed FBS to minimize unlabeled hexoses from serum.
-
-
Metabolic Activity:
-
Are the cells metabolically active? Re-check cell viability. Dead or senescent cells will have very low metabolic flux.
-
Labeling Duration: As discussed in Q2, your labeling time may be insufficient for the label to propagate to downstream metabolites. Refer to your time-course experiment.
-
-
Analytical Sensitivity:
-
Is your instrument sensitive enough? Check the signal-to-noise ratio for your unlabeled metabolite. If the base peak is weak, detecting the much smaller isotopologue peaks will be impossible.
-
Matrix Effects: Other molecules in your sample can suppress the ionization of your target analyte in the mass spectrometer.[8] Ensure your extraction method is clean and consider sample dilution.
-
-
Data Analysis:
-
Natural Abundance Correction: Have you correctly corrected for the natural abundance of 13C (~1.1%)? Software tools are available for this, but incorrect application can distort your results.
-
Data Extraction: Are you extracting the ion chromatograms for all expected isotopologues (M+1, M+2, ... M+6 for a hexose)? Ensure your data processing software is correctly identifying and integrating these low-abundance peaks.
-
References
-
Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. ResearchGate. Available at: [Link].
-
Sharma, V., & Freeze, H. H. (2014). MANNOSE METABOLISM: MORE THAN MEETS THE EYE. PMC. Available at: [Link].
-
Zhang, T., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Available at: [Link].
-
Munger, J., & Koralov, S. B. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. Available at: [Link].
-
Harada, Y., et al. (2023). Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells. eLife. Available at: [Link].
-
Harada, Y., et al. (2023). Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells. eLife. Available at: [Link].
-
Harada, Y., et al. (2023). Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells. ScienceOpen. Available at: [Link].
-
Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. Available at: [Link].
-
Metabolomics Sample Preparation, Storage, and Transportation. Metabolon. Available at: [Link].
Sources
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells | eLife [elifesciences.org]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metabolon.com [metabolon.com]
Technical Support Center: Optimizing Isotopic Enrichment in ¹³C Labeling Experiments
Welcome to the technical support center for ¹³C metabolic labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge and practical insights needed to enhance isotopic enrichment and ensure the reliability of your experimental results.
Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common questions that arise when designing and performing ¹³C labeling experiments.
Q1: What is the difference between metabolic steady state and isotopic steady state?
A1: This is a critical distinction for accurate data interpretation.
-
Metabolic Steady State: Refers to a condition where the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time. In typical batch cell cultures, this is a "pseudo-steady state" that occurs during the exponential growth phase.[1]
-
Isotopic Steady State: Describes the point in time when the ¹³C enrichment in a specific metabolite becomes stable after the introduction of a ¹³C-labeled tracer.[1] The time required to reach isotopic steady state is dependent on the metabolic fluxes and the pool sizes of the metabolite and its precursors.[1] For example, glycolytic intermediates may reach isotopic steady state within minutes, while TCA cycle intermediates can take several hours.[1]
Q2: How do I choose the right ¹³C tracer for my experiment?
A2: The selection of the isotopic tracer is one of the most critical steps in designing a ¹³C metabolic flux analysis (MFA) study as it directly influences the precision and accuracy of the results.[2] There is no single best tracer for all experiments.
-
¹³C-Glucose Tracers: These are generally optimal for studying upper metabolism, such as glycolysis and the pentose phosphate pathway (PPP).[2]
-
[1,2-¹³C]glucose: Effective for resolving the relative fluxes of glycolysis and the PPP.[2]
-
[U-¹³C₆]glucose: (Uniformly labeled glucose) is often used to trace the incorporation of glucose-derived carbons into various downstream metabolites.
-
-
¹³C-Glutamine Tracers: These are typically better for resolving fluxes in the lower part of central carbon metabolism, including the TCA cycle and reductive carboxylation.[2]
-
[U-¹³C₅]glutamine: Provides rich labeling patterns in TCA cycle intermediates.[2]
-
Q3: How long should I run my labeling experiment?
A3: The duration of the labeling experiment depends on the specific metabolic pathway and metabolites of interest. The goal is often to reach isotopic steady state for the metabolites you are analyzing.
| Metabolic Pathway | Typical Time to Isotopic Steady State |
| Glycolysis | Minutes[1] |
| Pentose Phosphate Pathway | Minutes to Hours |
| TCA Cycle | Several hours[1] |
| Amino Acid Synthesis | Can be highly variable; may not reach steady state in standard cultures due to exchange with media.[1] |
It is highly recommended to perform a time-course experiment to determine the optimal labeling duration for your specific experimental system and metabolites of interest.
Q4: Why is correcting for natural ¹³C abundance important?
A4: The natural abundance of ¹³C is approximately 1.1%.[4] This means that even in unlabeled samples, a certain percentage of molecules will contain one or more ¹³C atoms. It is crucial to correct for this natural abundance to distinguish between the isotopes incorporated from your tracer and those that were naturally present.[5] Failure to do so can lead to significant errors in quantifying isotopic enrichment and calculating metabolic fluxes.
Troubleshooting Guide: Enhancing Isotopic Enrichment
This section provides a structured approach to diagnosing and resolving common issues encountered during ¹³C labeling experiments.
Problem 1: Low ¹³C Enrichment in Target Metabolites
Low incorporation of the ¹³C label is a frequent challenge that can compromise the sensitivity and accuracy of your analysis.
Potential Causes & Solutions
-
Cause 1: Insufficient Labeling Time.
-
Explanation: The experiment may have been stopped before the target metabolites reached isotopic steady state.[1]
-
Solution: Conduct a time-course experiment (e.g., collecting samples at 1, 4, 8, and 24 hours) to determine the optimal labeling duration for your specific cell type and pathway of interest.
-
-
Cause 2: Dilution from Unlabeled Carbon Sources.
-
Explanation: Cells may be utilizing alternative, unlabeled carbon sources from the medium (e.g., amino acids, serum components) or from internal stores (e.g., glycogen), thus diluting the ¹³C tracer.
-
Solution:
-
Media Formulation: Use a defined medium with known concentrations of all carbon sources. If using dialyzed serum, be aware that it may still contain low levels of small molecules.
-
Pre-incubation: Before adding the ¹³C-labeled medium, wash the cells and pre-incubate them in an unlabeled medium with a composition identical to the labeling medium. This helps to equilibrate intracellular pools with the defined nutrient environment.[1]
-
-
-
Cause 3: High Cell Density and Nutrient Depletion.
-
Explanation: At high cell densities, the ¹³C tracer may be rapidly consumed, leading to its depletion from the medium over the course of the experiment. This can halt further label incorporation.
-
Solution: Seed cells at a density that ensures they remain in the exponential growth phase throughout the labeling period.[6] Monitor the concentration of the tracer in the medium at the end of the experiment to check for depletion.
-
-
Cause 4: Suboptimal Tracer Choice.
-
Explanation: The chosen tracer may not be the primary carbon source for the metabolic pathway under investigation.
-
Solution: Review the literature for your specific cell type and metabolic pathways to select the most appropriate tracer.[7] Consider using parallel labeling with different tracers (e.g., ¹³C-glucose and ¹³C-glutamine) to probe different parts of metabolism.[3]
-
Problem 2: High Variability Between Replicates
High variability can obscure real biological differences and reduce the statistical power of your study.
Potential Causes & Solutions
-
Cause 1: Inconsistent Cell Seeding and Growth.
-
Explanation: Variations in initial cell numbers or growth rates between replicates can lead to differences in metabolic activity and label incorporation.
-
Solution: Ensure precise and consistent cell counting and seeding for all replicates. Monitor cell growth to confirm that all replicates are in a similar metabolic state at the time of labeling.
-
-
Cause 2: Inefficient Quenching of Metabolism.
-
Explanation: If metabolic activity is not halted instantly and completely, enzymatic reactions can continue after sample collection, altering metabolite levels and labeling patterns.
-
Solution: Implement a rapid and effective quenching protocol. A commonly used method is to aspirate the medium and immediately add a chilled (-70°C) 80:20 methanol:water solution to the cells.[8]
-
-
Cause 3: Incomplete Metabolite Extraction.
-
Explanation: Inconsistent extraction efficiency between samples will lead to variable metabolite recovery.
-
Solution: Standardize the extraction procedure. After quenching, scrape the cells in the cold methanol-water mixture, transfer to a tube, and perform subsequent extraction steps (e.g., freeze-thaw cycles, vortexing) uniformly across all samples.[8]
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a ¹³C labeling experiment, highlighting critical control points.
Caption: Key stages of a ¹³C labeling experiment.
Detailed Experimental Protocols
Adherence to robust and validated protocols is essential for achieving high-quality, reproducible data.
Protocol 1: Metabolite Quenching and Extraction from Adherent Cells
This protocol is adapted from established methods to ensure rapid cessation of metabolic activity and efficient recovery of intracellular metabolites.[7][8]
Materials:
-
Chilled (-70°C) 80:20 Methanol:Water (v/v) quenching solution.
-
Cell scraper.
-
Dry ice.
-
Microcentrifuge tubes.
Procedure:
-
At the designated time point, rapidly aspirate the ¹³C-labeled medium from the culture dish.
-
Immediately add a sufficient volume of the chilled quenching solution to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[8]
-
Place the culture dish on dry ice for 10 minutes to ensure complete and rapid quenching.[8]
-
Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Proceed with further extraction steps, such as freeze-thaw cycles or the addition of chloroform for phase separation, depending on your downstream analytical requirements.[7]
-
Centrifuge the lysate at a high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites for analysis.
Logical Flow for Troubleshooting Low Enrichment
The following diagram outlines a decision-making process for troubleshooting suboptimal ¹³C incorporation.
Caption: A decision tree for troubleshooting low ¹³C enrichment.
References
-
Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. PLoS computational biology, 4(1), e2. [Link]
-
Clendinen, C. S., Stupp, G. S., & Edison, A. S. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 639. [Link]
-
NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]
-
Kremer, D. M., et al. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]
-
Crown, S. B., Ahn, C. S., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(3), 255–263. [Link]
-
Le, A., Lane, A. N., Hamaker, M., Bose, S., Gouw, A., Barbi, J., Tsukamoto, T., Rojas, C. J., Slusher, B. S., Zhang, H., Zimmerman, L. J., Liebler, D. C., Slebos, R. J., Lorkiewicz, P. K., Higashi, R. M., Fan, T. W., & Dang, C. V. (2012). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis. Metabolic engineering, 14(2), 117–126. [Link]
-
Dai, Z., et al. (2019). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate. [Link]
-
Aditya Kunjapur. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]
-
Lane, A. N., Fan, T. W., & Higashi, R. M. (2019). Practical Guidelines to 13C-based NMR Metabolomics. NIST. [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-13. [Link]
-
Charles Evans. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics [Video]. YouTube. [Link]
-
Wiechert, W., & Nöh, K. (2013). The importance of accurately correcting for the natural abundance of stable isotopes. Biotechnology and bioengineering, 110(7), 1793–1804. [Link]
-
Park, S. H., et al. (2011). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of biomolecular NMR, 49(3-4), 187–196. [Link]
-
Selivanov, V. A., et al. (2011). 13 C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. JoVE (Journal of Visualized Experiments), (57), e3241. [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-13. [Link]
-
ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. [Link]
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Hagedorn, P., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology, 18(4), e1009990. [Link]
-
Ghergurovich, J. M., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell reports, 33(13), 108537. [Link]
-
Clendinen, C. S., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical chemistry, 86(18), 9272–9281. [Link]
-
Huang, X., et al. (2021). AccuCor2 Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]
-
Choi, J., & Antoniewicz, M. R. (2016). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. Analytical chemistry, 88(23), 11842–11849. [Link]
-
Berthold, D. A., et al. (n.d.). Top Ten Tips for Producing 13C/15N Protein in Abundance. MIT. [Link]
-
Deperalta, G., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 35(11), 2561–2571. [Link]
-
Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic engineering, 20, 52–60. [Link]
-
Berthold, D. A., et al. (n.d.). Top Ten Tips for Producing 13C 15N Protein in Abundance. MIT. [Link]
-
Kaine, D. (2006, April 1). Interpretation of Isotope Peaks in Small Molecule LC?MS. LCGC International. [Link]
-
ResearchGate. (n.d.). Flowchart of 13C natural abundance correction algorithm. [Link]
-
Nöh, K., & Wiechert, W. (2006). 13C labeling experiments at metabolic nonstationary conditions: An exploratory study. BMC bioinformatics, 7, 399. [Link]
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- 4. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. bio-protocol.org [bio-protocol.org]
Technical Support Center: D-Mannose-¹³C Isotope Labeling
A Guide to Overcoming Cell Toxicity and Optimizing Metabolic Studies
Frequently Asked Questions (FAQs)
Here, we address common questions and concerns regarding the use of D-Mannose-¹³C in cell culture.
Q1: We've observed a significant decrease in cell viability after introducing D-Mannose-¹³C. What is the likely cause?
A1: The most probable cause is metabolic cytotoxicity driven by the intracellular accumulation of D-mannose-6-phosphate (M6P). D-mannose is first phosphorylated to M6P. In cells with low levels or activity of the enzyme phosphomannose isomerase (MPI), M6P cannot be efficiently isomerized to fructose-6-phosphate to enter glycolysis. This accumulation of M6P can lead to ATP depletion and ultimately, cell cycle arrest and death.
Q2: Are certain cell lines more susceptible to D-mannose toxicity?
A2: Yes. Cell lines with inherently low expression or activity of phosphomannose isomerase (MPI) are particularly sensitive to D-mannose.[1] The anti-cancer effects of mannose are often more potent in tumor cells with low MPI levels. It is crucial to determine the MPI activity of your specific cell line to anticipate its sensitivity.
Q3: Can the isotopic label (¹³C) itself contribute to toxicity?
A3: The stable isotope ¹³C is generally considered non-toxic and does not emit radiation. The observed cytotoxicity is almost certainly due to the biochemical effects of the mannose molecule, not the carbon isotope.
Q4: What are the visible signs of D-mannose-induced cytotoxicity?
A4: Signs can range from subtle to severe and may include:
-
A noticeable decrease in the rate of cell proliferation.
-
Changes in cell morphology, such as rounding and detachment from the culture surface.
-
Increased presence of floating, dead cells in the medium.
-
A slowdown of the cell cycle.
Q5: How can high concentrations of D-mannose affect glycosylation and lead to ER stress?
A5: D-mannose is a critical precursor for the synthesis of glycans that are attached to proteins in the endoplasmic reticulum (ER) in a process called N-linked glycosylation. While essential, an excessive influx of mannose can disrupt the delicate balance of this process, leading to the accumulation of misfolded glycoproteins. This triggers the Unfolded Protein Response (UPR) and ER stress. Key markers of ER stress include the upregulation of chaperone proteins like BiP (also known as GRP78) and transcription factors like CHOP.[2][3]
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues encountered during D-Mannose-¹³C labeling experiments.
Problem 1: Decreased Cell Viability and Proliferation
Symptoms:
-
Reduced cell count compared to control cultures.
-
High percentage of dead cells observed through microscopy or viability assays (e.g., Trypan Blue).
-
Slowed doubling time.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution |
| D-Mannose-¹³C concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. A starting range of 0.1-0.5 mM is recommended for initial experiments.[4] |
| Low intrinsic phosphomannose isomerase (MPI) activity in your cell line. | If toxicity is observed even at low concentrations, your cell line may have low MPI activity. Consider measuring MPI activity to confirm this. If MPI activity is low, use the lowest effective concentration of D-Mannose-¹³C. |
| Competition with glucose. | High glucose concentrations in the culture medium can influence mannose metabolism. For labeling studies, it is advisable to use a glucose-free medium and supplement with controlled amounts of both glucose and D-Mannose-¹³C. |
The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[5]
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
D-Mannose (unlabeled, for cost-effectiveness in optimization)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Treatment: Prepare a serial dilution of D-mannose in your desired culture medium. Remove the old medium from the cells and add the different concentrations of D-mannose. Include a "no mannose" control.
-
Incubation: Incubate the plate for a duration that matches your planned D-Mannose-¹³C labeling experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 590 nm using a plate reader.
-
Analysis: Plot the absorbance values against the D-mannose concentrations to determine the concentration at which cell viability begins to decline. Select a concentration for your D-Mannose-¹³C experiments that is well below this toxic threshold.
Problem 2: Inefficient or Inconsistent Isotope Labeling
Symptoms:
-
Low incorporation of ¹³C into target metabolites or glycoproteins as determined by mass spectrometry or NMR.
-
High variability in labeling efficiency between experiments.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution |
| Suboptimal incubation time. | The time required to reach isotopic steady-state varies between cell lines and metabolic pathways. Conduct a time-course experiment (e.g., 4, 8, 24, 48 hours) to determine the optimal labeling duration. |
| Variable cell state. | Differences in cell confluency, passage number, or metabolic activity can significantly impact label uptake. Standardize your cell culture conditions, ensuring cells are in the exponential growth phase and at a consistent confluency at the start of each experiment. |
| Inadequate media formulation. | The presence of unlabeled mannose or high levels of glucose in the basal medium or serum can dilute the ¹³C label. Use a glucose- and mannose-free basal medium and dialyzed fetal bovine serum to have full control over the sugar concentrations. |
Advanced Troubleshooting & Mechanistic Insights
Assessing the Role of Phosphomannose Isomerase (MPI)
Understanding the MPI activity of your cell line is crucial for troubleshooting mannose-related toxicity.
This protocol is adapted from a coupled enzyme assay where the product of MPI, fructose-6-phosphate, is converted through a series of reactions that result in the reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.[7][8]
Materials:
-
Cell lysate from your cell line of interest
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
D-mannose-6-phosphate (substrate)
-
NADP+
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Cell Lysate: Harvest and lyse cells using a suitable lysis buffer. Determine the total protein concentration of the lysate.
-
Set up the Reaction: In a microplate or cuvette, combine the reaction buffer, NADP+, PGI, and G6PDH.
-
Initiate the Reaction: Add the cell lysate to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Start the Measurement: Add D-mannose-6-phosphate to initiate the reaction and immediately begin monitoring the increase in absorbance at 340 nm over time.
-
Calculate Activity: The rate of NADPH production (increase in A340) is proportional to the MPI activity in the cell lysate.
Investigating ER Stress and the Unfolded Protein Response (UPR)
If you suspect that D-Mannose-¹³C is inducing ER stress, you can probe for key markers of the UPR using Western blotting.
| Marker | Function in ER Stress |
| BiP/GRP78 | A central ER chaperone that is upregulated during ER stress.[2] |
| PERK (phosphorylated) | An ER transmembrane protein that, when activated by phosphorylation, attenuates protein translation.[9] |
| ATF6 (cleaved) | A transcription factor that is cleaved upon ER stress and translocates to the nucleus to activate UPR target genes.[10] |
| CHOP | A transcription factor that is strongly induced during prolonged ER stress and can mediate apoptosis.[2][9] |
Visualizing Key Pathways and Workflows
Metabolic Fate of D-Mannose
Caption: A logical workflow for troubleshooting D-Mannose-¹³C cytotoxicity.
References
-
Chen, G. Y., & Chen, X. (2021). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC. [Link]
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Brooks, S. A. (2012). Lectin histochemistry to detect altered glycosylation in cells and tissues. PubMed. [Link]
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Zhang, Y., et al. (2024). Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity. PMC. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Pawitan, J. A. (2019). Western blot analysis of ER stress markers. ResearchGate. [Link]
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Castillo-Lluva, S., et al. (2013). Mannose prevents 2-DG-induced ER stress. ResearchGate. [Link]
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Al-Saafeen, B., et al. (2025). Borrelial phosphomannose isomerase as a cell surface localized protein that retains enzymatic activity and promotes host-pathogen interaction. bioRxiv. [Link]
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Ayalon-Soffer, M., et al. (1999). Differential role of mannose and glucose trimming in the ER degradation of asialoglycoprotein receptor subunits. PubMed. [Link]
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Lusi, E. A., et al. (2025). Endoplasmic reticulum stress disrupts signaling via altered processing of transmembrane receptors. PMC. [Link]
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Werkmeister, J. A., et al. (1983). Mannose 6-, fructose 1-, and fructose 6-phosphates inhibit human natural cell-mediated cytotoxicity. PNAS. [Link]
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Harada, Y., et al. (2023). Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells. PubMed Central. [Link]
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Human Metabolome Database. (n.d.). D-Mannose: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). HMDB. [Link]
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Harada, Y., et al. (2023). Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells. ScienceOpen. [Link]
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Pacis, E., et al. (2019). Effects of Cell Culture Conditions on Antibody N-linked Glycosylation-What Affects High Mannose 5 Glycoform. ResearchGate. [Link]
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Furuya, Y., et al. (2025). A simple, accurate method for the measurement of lysosomal activity. PubMed. [Link]
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Redondo-Muñoz, J., et al. (2013). Analytical Tools for the Study of Cellular Glycosylation in the Immune System. Frontiers in Immunology. [Link]
- Wu, H., et al. (2015). LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker.
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Zhang, Y., et al. (2024). D-mannose promotes the degradation of IDH2 through upregulation of RNF185 and suppresses breast cancer. National Institutes of Health. [Link]
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Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Cellculture2. (2024). The MTT assay, a cell viability test. Altervista. [Link]
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H-C. Hsieh, et al. (2011). Experimental workflow. (1) Metabolic labeling of cells with the mannose... ResearchGate. [Link]
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Li, X., et al. (2024). D-mannose reduces oxidative stress, inhibits inflammation, and increases treg cell proportions in mice with ulcerative colitis. Frontiers. [Link]
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Gonzalez, P. S., et al. (2020). Mannose Impairs Lung Adenocarcinoma Growth and Enhances the Sensitivity of A549 Cells to Carboplatin. PMC. [Link]
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Chen, Y-L., et al. (2018). Western blot and quantitative data showing the ER stress markers... ResearchGate. [Link]
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St. John-Williams, L., et al. (2020). Current Methods for the Characterization of O-Glycans. Journal of Proteome Research. [Link]
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ResearchGate. (2020). How to analyze 13C metabolic flux?. ResearchGate. [Link]
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Long, C. P., et al. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. [Link]
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Chen, Y-J., et al. (2021). A Bioassay Using a Pentadecanal Derivative to Measure S1P Lyase Activity. MDPI. [Link]
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Wills, T., et al. (2024). Characterization and Cellular Toxicity Studies of Commercial Manganese Oxide Nanoparticles. MDPI. [Link]
-
Saba, A., et al. (2019). Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method. PubMed. [Link]
-
Cree, I. A. (2015). Cell Sensitivity Assays: The MTT Assay. ResearchGate. [Link]
-
Li, Y., et al. (2023). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]
-
Narimatsu, Y., et al. (2015). Targeted methods for quantitative analysis of protein glycosylation. PMC. [Link]
-
Joshi, C. S., et al. (2025). D-Mannose Reduces Cellular Senescence and NLRP3/GasderminD/Il-1β-Driven Pyroptotic Uroepithelial Cell Shedding in the Murine Bladder. DigitalCommons@TMC. [Link]
-
Wikipedia. (n.d.). Glycosylation. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). AID 1220 - HTS identification of compounds inhibiting phosphomannose isomerase (PMI) via a fluorescence intensity assay using a high concentration of mannose 6-phosphate. PubChem. [Link]
-
Wang, J., et al. (2007). Identification of amino acid residues important for the phosphomannose isomerase activity of PslB in Pseudomonas aeruginosa PAO1. PubMed. [Link]
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- 8. AID 1220 - HTS identification of compounds inhibiting phosphomannose isomerase (PMI) via a fluorescence intensity assay using a high concentration of mannose 6-phosphate - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 13C Tracing Experiments
A Senior Application Scientist's Guide to Minimizing Dilution from Unlabeled Sources
Welcome to the technical support center for ¹³C tracing analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stable isotope tracing experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to ensure the accuracy and reproducibility of your metabolic flux data. Here, we will tackle one of the most common challenges in ¹³C tracing: minimizing the dilution of your labeled tracer by unlabeled carbon sources.
Frequently Asked Questions (FAQs)
Q1: What are "unlabeled sources" and why are they a problem in ¹³C tracing?
In an ideal ¹³C tracing experiment, the only source of a particular nutrient (e.g., glucose) would be the ¹³C-labeled tracer you provide. However, in reality, cells can access other, unlabeled (¹²C) sources of carbon. These "unlabeled sources" dilute the isotopic enrichment of your tracer within the cell's metabolic pathways. This dilution can lead to an underestimation of the contribution of your tracer to downstream metabolites, ultimately resulting in inaccurate metabolic flux calculations.[1]
Q2: What are the most common sources of unlabeled carbon in cell culture experiments?
The most prevalent sources of unlabeled carbon in in vitro ¹³C tracing studies include:
-
Components from Serum: Standard fetal bovine serum (FBS) is a significant source of unlabeled glucose, amino acids, fatty acids, and other small molecules that can be metabolized by cells.[2]
-
Bicarbonate and CO₂: Carbon dioxide from the cell culture incubator and bicarbonate in the medium can be fixed by carboxylation reactions, introducing unlabeled carbon into central metabolic pathways like the TCA cycle.[1][3] This is a particularly important consideration for metabolites subject to carboxylation.[1]
-
Impurities in Labeled Tracers: Even highly enriched ¹³C-labeled tracers may contain a small fraction of unlabeled isotopologues. While often marginal, this should be considered, especially with lower-quality tracers.[1]
-
Contaminants in Media or Water: Although less common with modern cell culture reagents, trace amounts of carbon-containing impurities can be present.
-
Intracellular Carbon Stores: Pre-existing pools of unlabeled metabolites within the cells can dilute the tracer, especially in short-term labeling experiments.
Q3: How can I tell if my experiment is being affected by unlabeled sources?
A key indicator is a lower-than-expected fractional contribution of the ¹³C label in metabolites that are directly downstream of your tracer. For example, if you are using [U-¹³C₆]-glucose, you would expect pyruvate and lactate to be almost fully labeled (M+3). If you observe a significant M+0 peak for these metabolites, it suggests dilution from an unlabeled source. Another sign is a general reduction in the fractional contribution of the label across multiple metabolites.[1]
Q4: What is the difference between metabolic and isotopic steady state, and why is it important?
-
Metabolic Steady State: This refers to a state where the concentrations of intracellular metabolites are constant over time. This is a fundamental assumption for many metabolic flux analysis models.[1]
-
Isotopic Steady State: This is achieved when the isotopic enrichment of intracellular metabolites remains stable over time after the introduction of a ¹³C tracer.[1] Reaching isotopic steady state is crucial for accurate flux calculations using steady-state models. The time required to reach this state depends on the fluxes and pool sizes of the metabolites.[1]
Failure to reach isotopic steady state can be misinterpreted as dilution from an unlabeled source. Therefore, it is essential to perform time-course experiments to verify that isotopic steady state has been achieved.
Troubleshooting Guides
Issue 1: Low Isotopic Enrichment in Central Carbon Metabolism Metabolites
Symptoms: You are using [U-¹³C₆]-glucose as a tracer, but you observe a high M+0 peak for pyruvate, lactate, and TCA cycle intermediates.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Unlabeled Glucose/Amino Acids from Serum | Solution: Use dialyzed fetal bovine serum (dFBS). The dialysis process removes small molecules like glucose and amino acids, significantly reducing the contribution of unlabeled carbon. For even greater control, consider transitioning to a serum-free medium if your cell line permits. |
| Contribution from Unlabeled Glutamine | Solution: Ensure that the glutamine in your medium is also ¹³C-labeled if you are interested in pathways where glucose and glutamine carbons converge, such as the TCA cycle. Alternatively, use a glutamine-free medium and supplement with your labeled glutamine. |
| Bicarbonate/CO₂ Fixation | Solution: While difficult to eliminate completely, you can account for this by measuring the labeling pattern of metabolites known to be affected by carboxylation (e.g., malate, aspartate). Advanced metabolic flux analysis software can model and correct for CO₂ fixation. In some cases, using ¹³C-labeled bicarbonate can help quantify this contribution. |
| Use of Pre-existing Intracellular Stores | Solution: Before introducing the ¹³C-labeled medium, wash the cells with a carbon-source-free medium and then incubate them in an unlabeled medium for a short period.[1] This helps to flush out pre-existing unlabeled metabolite pools. |
Issue 2: Unexpected Labeling Patterns in Fatty Acid Synthesis
Symptoms: When tracing with [U-¹³C₆]-glucose, you observe lower than expected labeling in acetyl-CoA and downstream fatty acids.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Acetate from Serum | Solution: Serum can be a source of unlabeled acetate, which can be converted to acetyl-CoA and incorporated into fatty acids.[1] Using dFBS can help reduce this. |
| Fatty Acid Uptake from Serum | Solution: Cells can take up unlabeled fatty acids directly from the serum.[2] Consider using a lipid-stripped serum or a serum-free medium to minimize this. |
| Contribution from Other Unlabeled Precursors | Solution: Other unlabeled amino acids can be catabolized to acetyl-CoA. A comprehensive understanding of your cell line's metabolism is key. Consider performing parallel labeling experiments with other ¹³C-labeled precursors to elucidate all contributing pathways. |
Issue 3: Inconsistent Labeling Between Replicates
Symptoms: You observe high variability in isotopic enrichment for the same metabolites across your biological replicates.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Inconsistent Cell Seeding Density | Solution: Ensure that all replicates are seeded at the same density and are in the same growth phase. Differences in cell number and metabolic state can affect nutrient uptake and flux rates. |
| Variable Media Volume or Evaporation | Solution: Use a consistent volume of medium in all wells/flasks and take measures to minimize evaporation, which can concentrate unlabeled components. |
| Inadequate Quenching and Extraction | Solution: Rapidly quench metabolism to halt enzymatic activity and prevent changes in metabolite levels and labeling patterns post-harvest.[4] Ensure your extraction protocol is consistent and efficient for all samples. |
Experimental Protocols
Protocol 1: Preparation of "Tracer-Ready" Cell Culture Medium
This protocol describes the preparation of a custom cell culture medium to minimize background from unlabeled carbon sources.
Materials:
-
Basal medium powder (lacking glucose and glutamine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
¹³C-labeled glucose
-
¹³C-labeled glutamine (if required)
-
Other necessary supplements (e.g., penicillin/streptomycin, sodium pyruvate - use ¹³C-labeled if a carbon source)
-
Sterile, cell culture-grade water
Procedure:
-
Reconstitute Basal Medium: Following the manufacturer's instructions, dissolve the basal medium powder in cell culture-grade water. Do not add glucose or glutamine at this stage.
-
Add Supplements: Add all other necessary supplements (e.g., antibiotics, non-essential amino acids if not part of the basal formulation).
-
Add Labeled Tracers: Add your ¹³C-labeled glucose and/or glutamine to the desired final concentration.
-
Add Dialyzed Serum: Supplement the medium with the desired percentage of dFBS.
-
Adjust pH and Filter Sterilize: Adjust the pH of the final medium to the appropriate level for your cells and sterilize by passing it through a 0.22 µm filter.
-
Pre-equilibrate Medium: Before adding to your cells, pre-warm and pre-equilibrate the medium in the cell culture incubator to ensure proper gas exchange and temperature.
Protocol 2: Cell Seeding, Tracer Introduction, and Harvesting
This workflow is designed to ensure consistent labeling and accurate downstream analysis.
-
Cell Seeding: Seed cells at a consistent density in your culture vessels and allow them to attach and reach the desired confluency in standard, unlabeled medium.
-
Pre-Labeling Wash:
-
Aspirate the unlabeled medium.
-
Gently wash the cells once with a pre-warmed, carbon-source-free basal salt solution (e.g., PBS or HBSS).
-
Aspirate the wash solution.
-
-
Introduction of Labeled Medium: Add the pre-warmed and pre-equilibrated ¹³C-labeled medium to the cells.
-
Incubation: Incubate the cells for the desired period to achieve isotopic steady state. This should be determined empirically through a time-course experiment.
-
Metabolic Quenching and Harvesting:
-
Rapidly aspirate the labeled medium.
-
Immediately wash the cells with ice-cold saline or PBS to remove any remaining extracellular labeled medium.
-
Add an ice-cold quenching/extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
-
Proceed with your established metabolite extraction protocol.
-
Visualizing the Impact of Unlabeled Sources
The following diagrams illustrate the flow of labeled and unlabeled carbon into central metabolism and a recommended experimental workflow to minimize dilution.
Caption: Entry of labeled and unlabeled carbon into metabolism.
Sources
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Foundational Principle: The 'Why' of D-Mannose-¹³C Labeling
An In-Depth Technical Guide to Validating D-Mannose-¹³C Incorporation by Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the dynamics of glycosylation is paramount. Glycosylation, the enzymatic process that attaches glycans to proteins and lipids, is a critical post-translational modification that dictates protein folding, stability, and function. To trace these intricate pathways and quantify the flux of newly synthesized glycoproteins, stable isotope labeling has emerged as an indispensable tool.[1] This guide provides an in-depth comparison of mass spectrometry-based methodologies for a crucial aspect of this workflow: the validation of D-Mannose-¹³C incorporation.
D-Mannose, a C-2 epimer of glucose, is a fundamental monosaccharide in human metabolism, particularly in the glycosylation of various proteins.[2][3] By introducing D-Mannose uniformly labeled with Carbon-13 (¹³C), a non-radioactive, stable isotope, we can effectively "tag" and trace the journey of this sugar as it is integrated into newly synthesized glycoproteins.[2][4] This allows for precise quantification and dynamic analysis of glycosylation pathways, offering insights vital for biomarker discovery and therapeutic development.[5]
This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares the industry's two workhorse mass spectrometry techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS—and provides the self-validating frameworks necessary for robust, reproducible results.
Before we can validate incorporation, we must understand the biological journey of the labeled mannose. When exogenous D-Mannose-¹³C is introduced to a cell culture, it is transported into the cell and enters the glycosylation pathway. A key step is its phosphorylation to Mannose-6-Phosphate, which is then converted to Mannose-1-Phosphate. This molecule is subsequently activated to GDP-Mannose, the primary donor substrate for mannosyltransferases, which incorporate the ¹³C-labeled mannose into the growing glycan chains on nascent proteins within the endoplasmic reticulum and Golgi apparatus.[4][6]
Knocking out the mannose phosphate isomerase (MPI) enzyme can prevent the interconversion of mannose and glucose, ensuring that the ¹³C label from mannose is not diluted into other metabolic pathways and does not cause cellular toxicity.[7] This targeted approach provides a clean background for tracing experiments. Validating that this incorporation has occurred efficiently and as expected is the critical first step in ensuring the integrity of any downstream quantitative analysis.
Part 1: Experimental Framework – From Cell Culture to Digest
A robust validation strategy begins with meticulous sample preparation. The goal is to create two comparable cell populations: one "light" (unlabeled) and one "heavy" (¹³C-labeled), from which we will extract, purify, and digest the target glycoproteins.
Experimental Protocol: Metabolic Labeling and Protein Extraction
-
Cell Seeding and Culture: Seed cells (e.g., HEK293, CHO) in parallel T-75 flasks. Culture in standard DMEM/F12 medium supplemented with 10% FBS until they reach approximately 70-80% confluency. This ensures the cells are in an active growth phase.
-
Labeling Initiation:
-
Control Flask ("Light"): Replace the standard medium with fresh, glucose-containing medium.
-
Experimental Flask ("Heavy"): Replace the standard medium with glucose-free DMEM supplemented with D-Mannose-¹³C at a final concentration of 50-100 µM. The precise concentration may require optimization depending on the cell line.
-
-
Incubation: Culture the cells for 24-48 hours. This duration is typically sufficient for detectable incorporation into newly synthesized glycoproteins without causing significant cell stress.[8]
-
Cell Harvest and Lysis:
-
Wash cells twice with ice-cold PBS to remove residual media.
-
Scrape cells into a lysis buffer (e.g., RIPA buffer with protease inhibitors) and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Quantify the protein concentration of both "light" and "heavy" lysates using a BCA assay.
-
Take 100 µg of protein from each lysate.[9]
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.[9][10]
-
Cool to room temperature. Add Iodoacetamide (IAA) to a final concentration of 55 mM and incubate in the dark for 45 minutes to alkylate cysteine residues, preventing disulfide bonds from reforming.[10]
-
Perform a buffer exchange into 50 mM Ammonium Bicarbonate using a 10 kDa molecular weight cutoff filter to remove DTT and IAA.[9][10]
-
Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. Trypsin cleaves proteins into smaller peptides, which are more amenable to mass spectrometry analysis.[11]
-
Acidify the reaction with formic acid to a final concentration of 1% to stop the digestion.
-
-
Desalting: Prior to MS analysis, desalt the peptide mixture using a C18 StageTip or ZipTip to remove salts and other contaminants that can interfere with ionization.[12]
Part 2: Mass Spectrometry Validation – A Comparative Analysis
With digested glycopeptides in hand, we can now employ mass spectrometry to detect the mass shift imparted by ¹³C incorporation. We will compare the two most prevalent techniques: LC-MS/MS and MALDI-TOF MS.
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for in-depth glycoproteomic analysis.[9] It couples the separation power of high-performance liquid chromatography (HPLC) with the high mass accuracy and fragmentation capabilities of tandem mass spectrometry, making it ideal for identifying specific glycosylation sites and confirming incorporation within complex mixtures.[13][14][15]
-
Sample Injection: Inject 1-2 µg of the desalted "heavy" digest onto a nano-flow liquid chromatography system.
-
Chromatographic Separation: Separate peptides over a 60-90 minute gradient on a C18 reversed-phase column. The gradient typically runs from ~2% to 40% acetonitrile with 0.1% formic acid. This separates the complex peptide mixture based on hydrophobicity.
-
Ionization: Ionize the eluting peptides using an electrospray ionization (ESI) source.
-
Data Acquisition (Data-Dependent):
-
MS1 Scan: The mass spectrometer performs a high-resolution scan (e.g., in an Orbitrap) to measure the mass-to-charge ratio (m/z) of the intact peptide ions (precursors).
-
MS2 Scan: The instrument selects the top 10-20 most abundant precursor ions from the MS1 scan for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).[9][16]
-
The fragment ions are then analyzed to determine the peptide sequence and glycan composition.
-
-
Data Analysis:
-
Use specialized software (e.g., Byonic™, GlycReSoft) to search the acquired data against a protein database.[9][17]
-
The key validation step is to look for a specific mass shift in the MS1 spectra. A fully labeled D-Mannose (C₆H₁₂O₆) will have all six carbons as ¹³C instead of ¹²C, resulting in a mass increase of 6.0201 Da per incorporated mannose residue.
-
For a glycopeptide containing three mannose residues, you would expect to see a mass shift of approximately 18.06 Da between the "light" and "heavy" samples.
-
The MS2 spectra provide confirmatory evidence by identifying oxonium ions characteristic of glycans and fragment ions that pinpoint the peptide sequence and the site of glycosylation.
-
B. MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for high-throughput analysis.[18][19] Its speed and tolerance for salts make it an excellent alternative, especially for screening purposes or analyzing purified glycoproteins. While it typically offers lower resolution than ESI-based methods, its simple sample preparation and rapid data acquisition are significant advantages.[20]
-
Sample-Matrix Preparation: Mix 1 µL of the desalted "heavy" digest with 1 µL of a saturated MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB, in 50% acetonitrile/0.1% TFA). DHB is a common and effective matrix for glycan analysis.
-
Target Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry completely. This process creates co-crystals of the analyte and matrix.
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire spectra in positive reflector mode, averaging several hundred laser shots per spot to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Analyze the resulting spectrum for pairs of peaks separated by multiples of 6.0201 Da .
-
The relative intensity of the "heavy" peak compared to the "light" peak (from a separately analyzed control sample or a mixed sample) is used to determine the extent of incorporation. Stable isotope labeling can significantly enhance ionization efficiency in MALDI-TOF MS.[21][22]
-
Part 3: Data Interpretation and Performance Comparison
The ultimate goal is to generate clear, quantitative data that validates ¹³C incorporation. The choice between LC-MS/MS and MALDI-TOF MS often depends on the specific requirements of the experiment.
Calculating Incorporation Efficiency
For both techniques, the incorporation efficiency can be calculated from the peak intensities (or area under the curve) of the labeled ("heavy") and unlabeled ("light") isotopic envelopes in the mass spectrum.
Formula: Incorporation Efficiency (%) = [ I_H / (I_H + I_L) ] * 100
Where:
-
I_H = Intensity of the heavy (¹³C-labeled) glycopeptide peak
-
I_L = Intensity of the light (¹²C-unlabeled) glycopeptide peak
Head-to-Head Performance Comparison
The following table summarizes the key performance characteristics of each technique in the context of validating D-Mannose-¹³C incorporation.
| Feature | LC-MS/MS | MALDI-TOF MS | Rationale & Causality |
| Sensitivity | High (femtomole to attomole) | Moderate (picomole to femtomole) | The nano-flow ESI process in LC-MS/MS is inherently more efficient at ionizing peptides from complex mixtures, leading to higher sensitivity.[9] |
| Resolution | Very High (>100,000) | Moderate to High (20,000-50,000) | Orbitrap or FT-ICR analyzers used in high-end LC-MS/MS systems provide superior mass resolution, allowing for unambiguous separation of isotopic peaks. |
| Throughput | Low (60-120 min/sample) | High (seconds to minutes/sample) | MALDI's direct analysis from a target plate is significantly faster than a full liquid chromatography gradient separation.[20] |
| Site-Specific Info | Yes | Limited | The MS/MS fragmentation in an LC-MS/MS workflow is essential for sequencing the peptide backbone and confirming the exact amino acid attachment site.[11] |
| Sample Purity Req. | Tolerant of complex mixtures | Prefers simpler mixtures/purified samples | LC provides an online purification step, separating components before they enter the mass spectrometer. MALDI analyzes the entire mixture at once. |
| Quantitation | Excellent (MS1 peak area) | Good (Relative peak intensity) | The stable chromatography of LC-MS/MS allows for highly reproducible peak integration for quantitation.[5][8] |
| Cost & Complexity | High | Moderate | LC-MS/MS systems are generally more expensive and require more expertise to operate and maintain. |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low/No Incorporation | Insufficient labeling time or ¹³C-Mannose concentration. Cell line has high MPI activity, diluting the label. Poor cell viability. | Increase incubation time or label concentration. Use an MPI-deficient cell line or an MPI inhibitor.[7] Check cell health before and after labeling. |
| Poor Signal/Ionization | Sample contains interfering contaminants (salts, detergents). Low abundance of the target glycoprotein. | Ensure thorough desalting of the sample post-digestion.[12] Consider an enrichment step for glycoproteins/glycopeptides using methods like HILIC.[23][24] |
| Complex/Ambiguous Spectra | High degree of glycan heterogeneity. Co-elution of multiple glycopeptides (LC-MS/MS). | Use higher resolution MS1 scans to separate isotopic envelopes. Optimize the LC gradient for better separation. For MALDI, consider analyzing released glycans to simplify the spectrum. |
Conclusion and Authoritative Recommendation
Both LC-MS/MS and MALDI-TOF MS are powerful and effective techniques for validating the incorporation of D-Mannose-¹³C into glycoproteins. The choice is not about which is "better," but which is better suited to the research question.
-
For high-throughput screening, quality control of labeled standards, or analysis of purified glycoproteins, MALDI-TOF MS offers an unparalleled combination of speed and simplicity. Its ability to quickly confirm the presence and approximate level of incorporation makes it an ideal first-pass validation tool.
-
For detailed, site-specific characterization, robust quantification in complex biological lysates, and discovery-based glycoproteomics, LC-MS/MS is the authoritative choice. Its high sensitivity, superior resolution, and ability to generate fragment data for confident identification provide a depth of information that is currently unmatched.[25][26]
Ultimately, a self-validating system is one where the analytical technique is chosen to match the required rigor of the experiment. By understanding the metabolic pathways, meticulously preparing samples, and selecting the appropriate mass spectrometry workflow, researchers can confidently validate D-Mannose-¹³C incorporation, laying a trustworthy foundation for groundbreaking insights in drug development and disease research.
References
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van Scherpenzeel, M., et al. (2020). NMR Spectroscopic Characterization of the C-Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach. Angewandte Chemie International Edition, 59(36), 15556-15561. Available at: [Link]
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Nishikaze, T., et al. (2012). Relative Quantitation of Glycopeptides Based on Stable Isotope Labeling Using MALDI-TOF MS. Molecules, 17(8), 9869-9883. Available at: [Link]
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Zhang, Y., et al. (2017). Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans. Analytica Chimica Acta, 964, 115-124. Available at: [Link]
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Morelle, W. (n.d.). Glycoprotein N-glycan preparation for MS analysis. Protocols.io. Available at: [Link]
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Wang, J., et al. (2021). Recent advances in biotransformation, extraction and green production of D-mannose. Food & Function, 12(24), 12158-12170. Available at: [Link]
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Wang, Y., et al. (2023). Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics. Analytical Chemistry, 95(44), 16223-16231. Available at: [Link]
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Al-Mubarak, H., & Abou-Tayoun, A. N. (2018). Glycoproteins Enrichment and LC-MS/MS Glycoproteomics in Central Nervous System Applications. ResearchGate. Available at: [Link]
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Kitson, S. L. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [Link]
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Lauc, G. (2023). Dr Parastoo Azadi - Detailed N and O-glycan analysis by MSn analysis. YouTube. Available at: [Link]
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Radoš, M., et al. (2019). D-mannose-Coating of Maghemite Nanoparticles Improved Labeling of Neural Stem Cells and Allowed Their Visualization by ex vivo MRI after Transplantation in the Mouse Brain. Cell Transplantation, 28(7), 925-938. Available at: [Link]
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A Comparative Guide to D-Mannose-¹³C and Deuterated Mannose in Modern Research
For researchers, scientists, and drug development professionals navigating the nuanced world of metabolic tracing and structural biology, the choice of isotopic label is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparative analysis of two powerful tools for studying the versatile monosaccharide, D-mannose: ¹³C-labeled D-mannose (D-Mannose-¹³C) and deuterium-labeled D-mannose (deuterated mannose). By examining their intrinsic properties, analytical behaviors, and application-specific performances, this document aims to equip you with the expertise to select the optimal tracer for your research needs.
Introduction to Isotopic Labeling of Mannose
D-mannose, a C-2 epimer of glucose, is a key player in various physiological processes, most notably the glycosylation of proteins.[1] Its metabolism and incorporation into complex glycans are of significant interest in fields ranging from oncology to immunology. Stable isotope labeling, using non-radioactive isotopes like carbon-13 (¹³C) and deuterium (²H or D), allows for the precise tracking of mannose through metabolic pathways and its integration into biomolecules. This is achieved by introducing the labeled mannose into a biological system and subsequently detecting its presence and distribution using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Core Comparative Analysis: D-Mannose-¹³C vs. Deuterated Mannose
The fundamental difference between these two isotopic tracers lies in the substituted atom: a carbon atom in D-Mannose-¹³C and one or more hydrogen atoms in deuterated mannose. This seemingly simple distinction gives rise to significant differences in their physicochemical properties and, consequently, their experimental utility.
Label Stability and Isotope Effects
A primary consideration in choosing an isotopic label is its stability and the potential for kinetic isotope effects (KIEs). The KIE is a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[3]
-
D-Mannose-¹³C: The carbon-carbon bonds that form the backbone of the mannose molecule are exceptionally stable. As a result, ¹³C labels are not susceptible to exchange with unlabeled atoms under typical biological conditions. The relative mass difference between ¹²C and ¹³C is also smaller than that between hydrogen and deuterium, leading to significantly smaller and often negligible KIEs.[4] This makes D-Mannose-¹³C a more robust tracer for quantitative metabolic flux analysis where accurate rate measurements are paramount.
-
Deuterated Mannose: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy can lead to a significant primary KIE, where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. Furthermore, deuterium atoms, particularly those attached to hydroxyl groups, can be susceptible to exchange with protons in aqueous environments, potentially leading to loss of the label. However, when the deuterium is placed at a non-exchangeable position on the carbon skeleton, this risk is minimized.[1] While the KIE can be a complicating factor in metabolic flux studies, it can also be a powerful tool for elucidating enzyme mechanisms.[3]
Analytical Detection and Quantification
The choice of isotopic label also influences the analytical strategy for detection and quantification. Both MS and NMR are the primary techniques employed.
-
Mass Spectrometry (MS): In MS, the mass difference between the labeled and unlabeled compound is used for detection and quantification.
-
D-Mannose-¹³C: Each ¹³C atom adds one mass unit to the molecule. This allows for clear differentiation of isotopologues (molecules that differ only in their isotopic composition) in a mass spectrum. The resulting isotopic clusters can be used to determine the number of labeled carbon atoms incorporated into a metabolite, providing rich information for metabolic flux analysis.
-
Deuterated Mannose: Each deuterium atom also adds one mass unit. However, the chromatographic behavior of deuterated compounds can sometimes differ from their non-deuterated counterparts, a phenomenon known as the "isotope effect in chromatography."[4] This can lead to partial separation of the labeled and unlabeled compounds during liquid chromatography (LC), which must be accounted for in quantitative analyses.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural and dynamic information.
-
D-Mannose-¹³C: The ¹³C nucleus is NMR-active, and its low natural abundance (~1.1%) means that incorporating ¹³C-labeled mannose dramatically enhances the signal for the labeled positions.[5] This enables a wide range of sophisticated NMR experiments to study the conformation of mannose-containing glycans and their interactions with proteins.[5]
-
Deuterated Mannose: Deuterium is also NMR-active, but its signals are typically broader and have a different chemical shift range compared to protons. The primary use of deuteration in NMR is often to simplify complex proton spectra by replacing protons with deuterons. However, direct detection of deuterium can be used in specialized applications like Deuterium Metabolic Imaging (DMI).[6]
-
Data Presentation: A Head-to-Head Comparison
| Feature | D-Mannose-¹³C | Deuterated Mannose |
| Label Stability | High; C-C bonds are very stable.[1] | Generally high for C-D bonds; potential for exchange if on hydroxyl groups. |
| Kinetic Isotope Effect (KIE) | Minimal to negligible in most cases.[4] | Can be significant, affecting reaction rates.[3] |
| Primary Analytical Technique | Mass Spectrometry, NMR Spectroscopy[2] | Mass Spectrometry, NMR Spectroscopy (often for simplifying ¹H spectra)[6] |
| Mass Shift per Label | +1 Da per ¹³C | +1 Da per ²H |
| Chromatographic Behavior | Co-elutes with unlabeled mannose. | May exhibit slight retention time shifts compared to unlabeled mannose.[4] |
| Information from MS | Number of labeled carbons, positional information with fragmentation. | Number of labeled hydrogens. |
| Information from NMR | Direct observation of labeled carbons, conformational and dynamic studies.[5] | Simplification of ¹H spectra, direct detection in specialized techniques.[6] |
| Primary Application | Quantitative metabolic flux analysis, structural biology of glycoproteins. | Mechanistic enzymology, metabolic imaging (DMI). |
Experimental Protocols
The following protocols provide a starting point for utilizing D-Mannose-¹³C and deuterated mannose in your research.
Protocol 1: Metabolic Labeling of Mammalian Cells with D-Mannose-¹³C for Glycoprotein Analysis by Mass Spectrometry
This protocol outlines the steps for labeling cellular glycoproteins with D-Mannose-¹³C and preparing them for mass spectrometric analysis to investigate mannose incorporation and glycan structure.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Glucose- and mannose-free cell culture medium (custom formulation)
-
D-Mannose-¹³C (e.g., uniformly labeled, [U-¹³C₆]-D-mannose)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE reagents and equipment
-
In-gel digestion kit (containing trypsin, dithiothreitol, iodoacetamide)
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS grade solvents (water, acetonitrile, formic acid)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to ~70-80% confluency in complete medium.
-
Wash the cells twice with warm PBS.
-
Replace the complete medium with glucose- and mannose-free medium supplemented with D-Mannose-¹³C. The final concentration of the labeled mannose should be optimized for your cell line and experimental goals (typically in the range of 1-5 mM).
-
Incubate the cells for a desired period to allow for incorporation of the label into glycoproteins (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells twice with cold PBS.
-
Add cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Quantify the protein concentration.
-
-
Protein Separation and In-Gel Digestion:
-
Separate the protein lysate by SDS-PAGE.
-
Excise the protein bands of interest or the entire lane.
-
Perform in-gel digestion with trypsin according to the manufacturer's protocol to generate peptides and glycopeptides.
-
-
Glycopeptide Enrichment and Desalting:
-
(Optional but recommended) Enrich for glycopeptides using a suitable method (e.g., hydrophilic interaction liquid chromatography - HILIC).
-
Desalt the peptide/glycopeptide mixture using C18 SPE cartridges.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in an appropriate solvent (e.g., 0.1% formic acid in water).
-
Analyze the sample by LC-MS/MS using a high-resolution mass spectrometer.
-
Set the data acquisition method to perform data-dependent fragmentation to obtain MS/MS spectra of the glycopeptides.
-
-
Data Analysis:
-
Use specialized software to identify the glycopeptides and determine the isotopic enrichment from the ¹³C label.
-
Analyze the fragmentation spectra to characterize the glycan structures.
-
Protocol 2: Investigating the Kinetic Isotope Effect of Deuterated Mannose on Phosphomannose Isomerase (PMI)
This protocol describes a method to assess the KIE of deuterated mannose on the enzyme phosphomannose isomerase, which interconverts mannose-6-phosphate and fructose-6-phosphate.
Materials:
-
Deuterated D-mannose (e.g., [2-²H]-D-mannose)
-
Unlabeled D-mannose
-
Hexokinase
-
Phosphomannose isomerase (PMI)
-
ATP
-
Coupled enzyme assay components (e.g., phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, NADP⁺)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare two sets of reaction mixtures in a cuvette.
-
Reaction 1 (Unlabeled): Add reaction buffer, ATP, NADP⁺, coupled enzymes, hexokinase, and unlabeled D-mannose.
-
Reaction 2 (Labeled): Add reaction buffer, ATP, NADP⁺, coupled enzymes, hexokinase, and deuterated D-mannose.
-
The concentrations of all components except the mannose substrate should be identical.
-
-
Enzyme Kinetics Assay:
-
Initiate the reaction by adding PMI to each cuvette.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH in the coupled assay.
-
Record the absorbance over time to determine the initial reaction velocity (V₀) for both the unlabeled and deuterated substrates.
-
-
Calculation of the Kinetic Isotope Effect:
-
Calculate the KIE as the ratio of the initial velocity of the reaction with the unlabeled substrate (V₀_H) to the initial velocity with the deuterated substrate (V₀_D): KIE = V₀_H / V₀_D.
-
A KIE value significantly greater than 1 indicates a primary kinetic isotope effect, suggesting that the C-H bond at the labeled position is broken during the rate-determining step of the enzymatic reaction.
-
Visualization of Experimental Workflows
Metabolic Labeling and Glycoprotein Analysis Workflow
Caption: Workflow for stable isotope labeling of glycoproteins for MS analysis.
Conceptual Comparison of Isotope Effects
Caption: Conceptual difference in reaction rates due to kinetic isotope effects.
Conclusion
The choice between D-Mannose-¹³C and deuterated mannose is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific research question.
-
D-Mannose-¹³C is the tracer of choice for quantitative metabolic flux analysis and for applications where minimizing isotopic effects is crucial for accurate rate determination. Its stability and the rich information provided in both MS and NMR make it a versatile tool for a broad range of studies.
-
Deuterated mannose excels in the study of reaction mechanisms through the analysis of kinetic isotope effects. It is also a valuable tool for simplifying complex NMR spectra and for specialized in vivo imaging techniques like DMI.
By understanding the fundamental differences in their properties and analytical behaviors, researchers can harness the full potential of these powerful isotopic tracers to unravel the complex roles of mannose in health and disease.
References
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d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose. PMC. [Link]
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Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. PMC. [Link]
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(PDF) Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. ResearchGate. [Link]
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Comparison of hyperpolarized 13C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T. PMC. [Link]
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Comparative site-specific N-glycoproteome analysis reveals aberrant N-glycosylation and gives insights into mannose-6-phosphate pathway in cancer. PMC. [Link]
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Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC. [Link]
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Isotope labeling strategies of glycans for mass spectrometry-based quantitative glycomics. ResearchGate. [Link]
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D-(+)-Mannose (C6H12O6). BMRB. [Link]
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High-resolution 13C metabolic flux analysis. Springer Nature Experiments. [Link]
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Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. NIH. [Link]
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4-plex Quantitative Glycoproteomics using Glycan/Protein-Stable Isotope Labeling in Cell Culture. PMC. [Link]
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Mannose phosphate isomerase. Wikipedia. [Link]
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Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity. PMC. [Link]
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Comparison of Four Rapid N-Glycan Analytical Methods and Great Application Potential in Cell Line Development. MDPI. [Link]
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Experimental workflow. (1) Metabolic labeling of cells with the mannose... ResearchGate. [Link]
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Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses. PMC. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
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Basis for primary kinetic isotopic effect. ResearchGate. [Link]
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Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes. NIH. [Link]
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Harmonizing labeling and analytical strategies to obtain protein turnover rates in intact adult animals. bioRxiv. [Link]
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Comparison of Four Rapid N-Glycan Analytical Methods and Great Application Potential in Cell Line Development. ResearchGate. [Link]
-
Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PMC. [Link]
-
Glycoprotein N-glycan preparation for MS analysis. glycopost.glycosmos.org. [Link]
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13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]
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Kinetic Isotope Effect; A Physical Organic Tool to Interpret Reaction Mechanism. JMEST. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]
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Identification and comparison of N -glycome profiles from common dietary protein sources. UNIS. [Link]
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Metabolic clogging of mannose triggers genomic instability via dNTP loss in human cancer cells. bioRxiv. [Link]
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Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. [Link]
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#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]
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Selective Glycan Labeling of Mannose-Containing Glycolipids in Mycobacteria. Glycobiology Research & Training Center. [Link]
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Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. JoVE. [Link]
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Comparison of hyperpolarized 13 C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T. PubMed. [Link]
-
Glycoproteomics Sample Processing, LC-MS, and Data Analysis Using GlycReSoft. NIH. [Link]
-
13C-based metabolic flux analysis | Request PDF. ResearchGate. [Link]
-
Comparison of N-glycopeptide to released N-glycan abundances and the influence of glycopeptide mass and charge state on N-linked glycosylation of IgG antibodies. PMC. [Link]
-
D-mannose suppresses HIF-1α mediated metabolic reprogramming in clear cell renal cell carcinoma. PMC. [Link]
-
Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics. [Link]
-
Determination of mannose and fructose in human plasma using deuterium labelling and gas chromatography/mass spectrometry. PubMed. [Link]
-
Publishing 13C metabolic flux analysis studies: A review and future perspectives. PMC. [Link]
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Comparison of the Behavior of 13C- And Deuterium-Labeled Polycyclic Aromatic Hydrocarbons in Analyses by Isotope Dilution Mass Spectrometry in Combination With Pressurized Liquid Extraction. PubMed. [Link]
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A Senior Application Scientist's Guide to Validating NMR Spectra of D-Mannose-13C Labeled Metabolites
This guide provides a comprehensive, technically-grounded framework for the validation of D-Mannose-13C labeled metabolites. It is designed for researchers, scientists, and drug development professionals who require the highest level of confidence in their isotopically labeled standards. We will move beyond rote protocols to explain the causality behind experimental choices, creating a self-validating workflow that ensures data integrity.
The Analytical Challenge: Why D-Mannose Demands a Multi-faceted Approach
D-Mannose, like many other monosaccharides, presents a unique set of analytical challenges in solution. It exists as an equilibrium mixture of anomers (α and β) in both pyranose (six-membered ring) and, to a lesser extent, furanose (five-membered ring) forms.[3] This conformational heterogeneity complicates NMR spectra, leading to a crowded and often overlapping set of signals. When 13C labeling is introduced, it provides a powerful spectroscopic probe but also necessitates a rigorous validation process to confirm not only the identity of the molecule but the precise location and incorporation of the 13C isotope.
Part 1: Unambiguous Identity Confirmation
The first objective is to confirm that the compound is, in fact, D-Mannose. This involves a combination of 1D and 2D NMR experiments that build a complete picture of the molecule's proton and carbon framework.
One-Dimensional (1D) NMR: The Foundational Fingerprint
-
¹H NMR: The proton NMR spectrum provides the initial overview. For D-Mannose, this spectrum is complex due to the presence of α and β anomers, with most signals residing in the crowded 3.0-5.5 ppm region.[4] However, the anomeric protons (H-1) are typically well-resolved and serve as key diagnostic markers.
-
¹³C{¹H} NMR: The proton-decoupled 13C spectrum offers much greater chemical shift dispersion (~60-100 ppm for carbohydrates), making it easier to resolve individual carbon signals.[3] For a 13C-labeled sample, the labeled carbon will exhibit a significantly enhanced signal intensity compared to the other carbons at natural abundance (1.1%). This provides the first clue to the success of the isotopic labeling.
-
DEPT-135: The Distortionless Enhancement by Polarization Transfer experiment is crucial for determining carbon multiplicity (CH, CH2, CH3).[5] A DEPT-135 experiment will show CH and CH3 signals with positive phase and CH2 signals with negative phase. This is a rapid and indispensable method for confirming the assignments of the C-6 methylene group versus the C-1 to C-5 methine groups in the mannose ring.
Two-Dimensional (2D) Correlation Spectroscopy: Assembling the Puzzle
While 1D spectra provide a list of signals, 2D experiments reveal how they are connected.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings within the same spin system.[6] Starting from the well-resolved anomeric proton (H-1), one can "walk" through the molecule's proton network, sequentially identifying H-2, H-3, H-4, H-5, and the two H-6 protons. This is the primary method for assigning the proton skeleton of each anomer.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is arguably the most powerful tool for this stage. It correlates each proton directly to the carbon it is attached to.[7] By overlaying the COSY and HSQC data, one can definitively assign each carbon signal based on the previously assigned proton, cross-validating the entire structural assignment. For a specifically labeled sample, for example D-Mannose-1-13C, the C1-H1 cross-peak will be exceptionally intense.
Comparison of Structural Identification Techniques
| NMR Experiment | Primary Purpose | Strengths | Limitations |
| ¹H NMR | Initial fingerprint, anomeric proton ID | Fast, high sensitivity | Severe signal overlap for carbohydrates |
| ¹³C{¹H} NMR | Carbon backbone fingerprint, initial label check | High spectral dispersion, detects quaternary carbons | Low natural abundance sensitivity (overcome by labeling)[8] |
| DEPT-135 | Determine carbon type (CH, CH₂, CH₃) | Unambiguous assignment of carbon multiplicity[9] | Does not detect quaternary carbons |
| ¹H-¹H COSY | Map ³JHH couplings to trace proton network | Definitive proton assignment pathway | Can be difficult to interpret in highly overlapped regions |
| ¹H-¹³C HSQC | Correlate protons to directly attached carbons | Unambiguous C-H assignment, high sensitivity[7][10] | Only shows direct one-bond correlations |
Part 2: Pinpointing the ¹³C Label
Confirming the molecule's identity is only half the battle. We must prove that the 13C label is at the intended position.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): While HSQC shows direct one-bond connections, HMBC reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[11][12] This is the definitive experiment for confirming the label's position.
Causality in Action: For a D-Mannose-1-¹³C sample, the ¹³C signal at ~95 ppm (C-1) is expected. In the HMBC spectrum, this C-1 signal should show correlations to protons two bonds away (H-2) and three bonds away (potentially H-3 and H-5), but crucially, not to H-1 (as this is a one-bond correlation, which is suppressed).[12] Observing these specific long-range correlations provides unequivocal proof of the label's position.
Part 3: Absolute Purity Determination by Quantitative NMR (qNMR)
The final validation step is to determine the absolute purity of the material. Quantitative ¹H NMR (qNMR) is a primary analytical method that provides a direct measurement of purity without reliance on chromatography or calibration curves specific to the analyte.[2][13] The fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[1]
Experimental Protocol: ¹H qNMR for Purity Assessment
-
Selection of Internal Standard: Choose a high-purity (>99.9%), non-reactive, and stable certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have at least one sharp, singlet resonance in a region of the ¹H spectrum that does not overlap with any signals from D-Mannose or suspected impurities.[14]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a similar mass of the internal standard into the same vial. The goal is a near 1:1 molar ratio to ensure comparable signal intensities for accurate integration.[1]
-
Dissolve the mixture in a precise volume of a high-purity deuterated solvent (e.g., 700 µL of D₂O). Ensure complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions. This is critically different from standard ¹H acquisition.
-
Full Relaxation: A long relaxation delay (d1) of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the standard is essential. A typical value is 30-60 seconds to ensure all protons fully relax between pulses.
-
90° Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation across the spectrum.
-
High Signal-to-Noise: Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[14]
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from D-Mannose (e.g., the anomeric proton) and a signal from the internal standard.
-
Calculate the purity using the following formula[1]:
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Weighed mass
-
P: Purity of the standard
-
qNMR Data Summary Table
| Parameter | Analyte (D-Mannose) | Standard (Maleic Acid) |
| Weighed Mass (m) | e.g., 10.15 mg | e.g., 9.98 mg |
| Molar Mass (M) | 181.15 g/mol (for C₅¹³CH₁₂O₆) | 116.07 g/mol |
| Integrated Signal | H-1 (α-anomer) | CH=CH |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | e.g., 1.00 | e.g., 1.52 |
| Purity of Standard (P_std) | - | 99.95% |
| Calculated Purity (P_analyte) | Result | - |
This rigorous qNMR approach provides an absolute purity value that is traceable and defensible, forming the final pillar of a complete validation.
Conclusion
Validating 13C-labeled D-Mannose is a process that demands a higher standard of evidence than simple identity confirmation. By employing a multi-technique NMR workflow—beginning with 1D and 2D structural confirmation, proceeding to long-range correlation for label verification, and culminating in an absolute purity assay via qNMR—researchers can achieve the highest level of confidence in their materials. This systematic, self-validating approach ensures that the insights gained from metabolic studies are built on a foundation of unimpeachable analytical data.
References
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Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6. Available at: [Link]
-
Kubota, Y., et al. (2012). Structural analyses of mannose pentasaccharide of high mannose type oligosaccharides by 1D and 2D NMR spectroscopy. ResearchGate. Available at: [Link]
-
Fan, T. W.-M., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. PMC, NIH. Available at: [Link]
-
Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry. Available at: [Link]
-
Live, D. H., et al. (2006). NMR structure analysis of uniformly 13C-labeled carbohydrates. Journal of Biomolecular NMR. Available at: [Link]
-
Wieczorek, M. et al. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC, NIH. Available at: [Link]
-
CEITEC. Measuring methods available and examples of their applications 2D HMBC. CF NMR CEITEC. Available at: [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
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University of Ottawa. Quantitative NMR Spectroscopy. uOttawa NMR Facility. Available at: [Link]
-
US Pharmacopeia. (2018). Stimuli Article (qNMR). USP. Available at: [Link]
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Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Available at: [Link]
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Araya-Maturana, R., et al. (2007). Very long-range correlations (nJ(C,H) n > 3) in HMBC Spectra. ResearchGate. Available at: [Link]
-
Columbia University. DEPT | NMR Core Facility. Columbia University Chemistry. Available at: [Link]
-
Emwas, A.-H., et al. (2019). Sample Preparation and Data Analysis for NMR-Based Metabolomics. PubMed. Available at: [Link]
-
University of Leicester. Long-range heteronuclear correlation. University of Leicester. Available at: [Link]
-
Kim, H. K., et al. (2011). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers in Plant Science. Available at: [Link]
-
Chemistry LibreTexts. (2021). 14.20: DEPT ¹³C NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
Davis, A. L., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Available at: [Link]
-
ResearchGate. (2023). ¹H–¹³C HSQC spectra obtained by a conventional (a) method. ResearchGate. Available at: [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum of Mannose 6-phosphate. HMDB. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Columbia University. HSQC and HMBC | NMR Core Facility. Columbia University Chemistry. Available at: [Link]
-
ACS Publications. (2018). Comparative analysis of 1H NMR and 1H–13C HSQC NMR metabolomics. Analytical Chemistry. Available at: [Link]
-
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-
YouTube. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. Available at: [Link]
-
ResearchGate. (2017). (A) COSY, (B) TOCSY and (C) HSQC spectra. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Validating D-Mannose-¹³C as a Gold-Standard Internal Standard for Quantitative LC-MS/MS Analysis
Introduction: The Pursuit of Precision in Quantitative Bioanalysis
The accurate quantification of endogenous molecules like D-Mannose in complex biological matrices such as serum or plasma is a significant analytical challenge.[1][2] D-Mannose, a C-2 epimer of D-glucose, is notoriously difficult to measure accurately, primarily due to the overwhelming abundance of its epimer, D-glucose (often in 100-fold excess), which can cause chromatographic interference.[3][4][5] Furthermore, sample preparation and analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are susceptible to variations that can compromise data integrity. These variations arise from multiple sources, including inconsistent sample recovery during extraction, fluctuating instrument response, and matrix effects—where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte.[6]
To counteract these variables, a robust analytical method must incorporate an internal standard (IS). An ideal IS is a compound added at a known concentration to every sample, calibrator, and quality control (QC) sample before processing.[7] It experiences the same procedural losses and instrumental variations as the analyte. By measuring the ratio of the analyte's response to the IS's response, we can normalize for these variations, dramatically improving the accuracy and precision of the results.[8]
The gold standard for internal standards in mass spectrometry is a stable isotope-labeled (SIL) version of the analyte itself.[9][10] This guide focuses on D-Mannose-¹³C, a SIL-IS that is chemically identical to the endogenous D-Mannose, differing only in mass. This structural identity ensures it behaves identically during sample preparation and chromatographic separation, making it the most effective tool to correct for analytical variability.[3][9] This document provides the scientific rationale and a complete experimental framework to validate the performance of D-Mannose-¹³C, ensuring the highest level of confidence in quantitative results.
The Principle of Isotope Dilution: Why D-Mannose-¹³C Excels
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that leverages SIL compounds for precise quantification.[9] The core principle is that a SIL-IS (e.g., D-Mannose-¹³C) is physicochemically indistinguishable from its native counterpart (D-Mannose) throughout the analytical workflow.
Key Advantages:
-
Co-elution: D-Mannose-¹³C has the same chromatographic retention time as D-Mannose. This is critical because it ensures both compounds experience the exact same matrix effects at the exact same time during elution into the mass spectrometer's ion source.[6][9]
-
Identical Extraction Recovery: Any loss of the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by an equivalent proportional loss of the SIL-IS.[3][7]
-
Correction for Ionization Variability: Both the analyte and the SIL-IS will have identical ionization efficiencies. Any suppression or enhancement of the signal in the ion source will affect both compounds equally.[6][9]
-
Mass Distinguishability: Despite these similarities, the mass difference due to the ¹³C isotopes allows the mass spectrometer to detect and quantify the analyte and the IS independently.[9]
By calculating the peak area ratio of the analyte to the SIL-IS, these sources of error are effectively canceled out, leading to highly accurate and precise data. Studies have repeatedly shown that SIL-IS are the best choice for LC-MS/MS analyses to compensate for these variables.[3]
Performance Evaluation: A Self-Validating Protocol
To formally evaluate the performance of D-Mannose-¹³C as an internal standard, a comprehensive method validation is required. This protocol is designed based on the principles outlined in the U.S. Food and Drug Administration (FDA) M10 Bioanalytical Method Validation guidelines, ensuring a self-validating system where each experiment confirms a specific performance characteristic.[11][12]
Experimental Workflow Overview
The following diagram outlines the logical flow of the validation process, from the initial preparation of standards to the final assessment of method performance.
Caption: Workflow for validating D-Mannose-¹³C as an internal standard.
Step-by-Step Experimental Methodology
This protocol is adapted from successful, published methods for D-Mannose quantification in human serum.[3][13]
1. Preparation of Stock and Working Solutions:
-
Analyte Stock: Prepare a 1 mg/mL stock solution of D-Mannose in deionized water.
-
IS Stock: Prepare a 1 mg/mL stock solution of D-Mannose-¹³C (e.g., D-Mannose-¹³C₆) in deionized water.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution for calibration standards (CAL) and quality control (QC) samples. Prepare a separate working solution for the IS at a fixed concentration (e.g., 10 µg/mL).
2. Preparation of CAL and QC Samples:
-
Matrix Selection: Use a surrogate blank matrix, such as charcoal-stripped human serum, to minimize endogenous levels of D-Mannose.
-
Spiking: Spike the surrogate matrix with the analyte working solutions to create a calibration curve (e.g., 8-10 non-zero points) covering the expected concentration range (e.g., 1–50 µg/mL).[3]
-
QC Levels: Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (10 µg/mL). Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1200 series HPLC or equivalent.[3]
-
Column: SUPELCOGEL™ Pb, 6% Crosslinked column.[3] This column type is effective for separating sugar epimers.[3]
-
Mobile Phase: HPLC-grade water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Negative Ionization Electrospray (ESI-).
-
MRM Transitions:
-
D-Mannose: Monitor the transition specific to the deprotonated molecule [M-H]⁻.
-
D-Mannose-¹³C₆: Monitor the corresponding mass-shifted transition. The mass difference facilitates clear differentiation.[9]
-
5. Validation Experiments:
-
Selectivity: Analyze at least six different lots of blank matrix to ensure no endogenous components interfere with the detection of D-Mannose or D-Mannose-¹³C at their respective retention times.[14]
-
Linearity and Range: Analyze the calibration curve over at least three separate runs. The curve should have a correlation coefficient (r²) of ≥0.99. The LLOQ is the lowest standard on the curve that can be quantified with acceptable precision (≤20%) and accuracy (within 20% of nominal).[15]
-
Accuracy and Precision: Analyze five replicates of each QC level (LLOQ, Low, Mid, High) in at least three separate runs (one intra-day, two inter-day).
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[15]
-
-
Matrix Effect and Extraction Recovery:
-
Causality: This is a critical test to prove the IS effectively compensates for matrix-induced signal suppression or enhancement.[6]
-
Procedure: Prepare three sets of samples at Low and High QC concentrations:
-
Set A: Analyte and IS spiked in clean solvent.
-
Set B: Blank matrix is extracted first, then the analyte and IS are spiked into the final supernatant. (Tests for matrix effect).
-
Set C: Analyte and IS are spiked into the matrix before extraction. (Tests for overall process efficiency).
-
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Extraction Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Acceptance Criteria: The IS-normalized matrix factor should be close to 1. The %CV of the recovery across batches should be ≤15%.
-
Expected Performance Data and Comparison
Based on published data utilizing D-Mannose-¹³C₆ as an internal standard, the expected performance is outstanding.[3][13]
| Performance Parameter | Acceptance Criteria (FDA) | Expected Result with D-Mannose-¹³C IS |
| Linearity (r²) | ≥0.99 | >0.995 |
| Range | Defined by LLOQ/ULOQ | 1–50 µg/mL[3] |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | <2%[13] |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | <2%[13] |
| Intra-day Accuracy (% Bias) | ±15% (±20% at LLOQ) | Within ±2%[3] |
| Inter-day Accuracy (% Bias) | ±15% (±20% at LLOQ) | Within ±2%[3] |
| Extraction Recovery | Consistent & Reproducible | 104.1%–105.5%[13] |
| Matrix Effect | Minimal & Corrected by IS | 97.0%–100.0%[13] |
Comparison with Alternative Internal Standards
To fully appreciate the superiority of D-Mannose-¹³C, it is useful to compare it with other common approaches.
| Internal Standard Type | How it Works | Advantages | Disadvantages & Risks |
| D-Mannose-¹³C (SIL-IS) | Co-elutes and is chemically identical to the analyte. Corrects for all process variability. | Gold Standard. Highest accuracy and precision; perfectly corrects for matrix effects and differential recovery.[9] | Higher initial cost. |
| Structural Analog (e.g., L-rhamnose) | A different molecule with similar chemical properties.[16] | Inexpensive and readily available. | May have different retention times, extraction recovery, and ionization efficiency. Fails to accurately correct for matrix effects specific to the analyte. |
| No Internal Standard | Relies on external calibration only. | Simplest setup. | Highly susceptible to error. Results are unreliable due to uncorrected variations in injection volume, matrix effects, and instrument drift. Not suitable for regulated bioanalysis. |
The following diagram illustrates conceptually how a co-eluting SIL-IS like D-Mannose-¹³C corrects for ion suppression, a common matrix effect.
Caption: D-Mannose-¹³C co-elutes and experiences the same ion suppression as the analyte.
Conclusion and Recommendation
The theoretical advantages of using a stable isotope-labeled internal standard are unequivocally demonstrated in practice through rigorous validation. The experimental data show that D-Mannose-¹³C provides exceptional performance, with accuracy and precision consistently falling well within the stringent requirements of regulatory bodies.[3][13] Its ability to co-elute with the target analyte ensures that it perfectly mirrors the behavior of endogenous D-Mannose during sample preparation and LC-MS/MS analysis, thereby providing the most reliable correction for matrix effects and other sources of analytical variability.
While structural analogs may present a lower-cost alternative, they introduce an unacceptable level of uncertainty, as their physicochemical differences can lead to significant quantification errors. For researchers, scientists, and drug development professionals who require the highest degree of confidence in their data, D-Mannose-¹³C is the unequivocally superior choice and the recommended internal standard for the accurate and precise quantification of D-Mannose. Its use is fundamental to developing robust, reliable, and defensible bioanalytical methods.
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White L, Ma J, Liang S, Sanchez-Espiridion B, Liang D. (2017). LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker. Journal of Pharmaceutical and Biomedical Analysis, 137, 183-189. [Link]
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Chen, Y., Yao, Q., Zhang, L., & Zeng, P. (2023). HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer. ResearchGate. [Link]
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da Silva, E., et al. (2024). Unraveling Sterilization Effects on Konjac Glucomannan: Insights into a Natural Biopolymer for Biomedical Applications. ACS Omega. [Link]
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Li, B., et al. (2024). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. National Institutes of Health. [Link]
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Kim, M. J., et al. (2022). Metabolite profiling to evaluate metabolic changes in drought-tolerant transformant (Agb0103) under salt stress. Taylor & Francis Online. [Link]
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da Silva, E., et al. (2024). Unraveling Sterilization Effects on Konjac Glucomannan. ACS Publications. [Link]
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Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Crawford Scientific. [Link]
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Lenger, S. M., et al. (2020). D-mannose vs other agents for recurrent urinary tract infection prevention in adult women: a systematic review and meta-analysis. National Institutes of Health. [Link]
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Kabir, A. K., et al. (2018). Synthesis and characterization of some D-mannose derivatives. ResearchGate. [Link]
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De Leoz, M. L., et al. (2017). An LC-MS/MS Approach for Determining Glycosidic Linkages. National Institutes of Health. [Link]
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Zhang, D., et al. (2017). d-Mannose: Properties, Production, and Applications: An Overview. PubMed. [Link]
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White, L., et al. (2017). LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker. ScienceDirect. [Link]
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Acket, S., et al. (2017). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13 C-Labeling in Sugars. MDPI. [Link]
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Gao, Q., Nilsson, U., & Ilag, L. L. (2011). MS/MS product ion spectra of (M−H) − of monosaccharides at CE of 10 eV... ResearchGate. [Link]
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APHL. (n.d.). Standardized Protocol for Method Validation/Verification. Association of Public Health Laboratories. [Link]
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FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
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Alwash, M., et al. (2023). Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Royal Society of Chemistry. [Link]
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FDA. (2001). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
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Taguchi, T., et al. (2003). Determination of d-Mannose in Plasma by HPLC. ResearchGate. [Link]
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NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. National Association of Testing Authorities, Australia. [Link]
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De Leoz, M. L., et al. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. ACS Publications. [Link]
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Hayward, G., et al. (2024). d-Mannose for Prevention of Recurrent Urinary Tract Infection Among Women: A Randomized Clinical Trial. National Institutes of Health. [Link]
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Baldi, S., et al. (2021). Quantification of D-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method. ResearchGate. [Link]
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Pira, V., et al. (2019). A novel, ultrasensitive approach for quantitative carbohydrate composition and linkage analysis using LC-ESI ion trap tandem mass spectrometry. bioRxiv. [Link]
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LIBIOS. (n.d.). 13C Labeled internal standards - Mycotoxins. LIBIOS. [Link]
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White, L., et al. (2017). LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker. Profiles RNS. [Link]
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Various Authors. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? ResearchGate. [Link]
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Zhang, D., et al. (2017). d-Mannose: Properties, Production, and Applications: An Overview. ResearchGate. [Link]
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Taguchi, T., et al. (2003). Determination of d-Mannose in Plasma by HPLC. Clinical Chemistry. [Link]
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LibreTexts. (2020). Internal Standard. Chemistry LibreTexts. [Link]
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FDA. (2025). Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
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Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
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Acket, S., et al. (2017). 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux... PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of D-Mannose-13C
As researchers and drug development professionals, our work is predicated on precision, accuracy, and safety. This ethos extends beyond the bench to the entire lifecycle of the materials we use, including their final disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of D-Mannose-13C. Our objective is to move beyond simple instruction and provide a framework of understanding, ensuring that every disposal decision is informed, safe, and scientifically sound.
Core Principle: Hazard Assessment of this compound
The cornerstone of any disposal protocol is a thorough understanding of the material's intrinsic properties and associated hazards. The entire disposal strategy for this compound hinges on two key facts: the non-hazardous nature of D-Mannose and the non-radioactive nature of the Carbon-13 isotope.
Chemical Profile of D-Mannose
D-Mannose is a simple sugar, an epimer of glucose, that is not classified as a hazardous substance. Safety Data Sheets (SDS) from multiple suppliers consistently indicate that it poses no significant health or environmental hazards under normal conditions of use.[1][2][3] It is not regulated as a dangerous good for transport.
| Hazard Classification | Finding | Supporting Sources |
| Acute Toxicity | Not classified; may cause minor discomfort if swallowed.[1] | [1][2][4] |
| Skin/Eye Irritation | Dust may cause slight, transient irritation.[1] | [1][2] |
| Environmental Hazard | Not regarded as dangerous for the environment.[1][3] | [1][3] |
| Regulatory Status | Not a hazardous substance or mixture. |
The Nature of the ¹³C Isotope: Stable vs. Radioactive
A critical distinction must be made between stable and radioactive isotopes.
-
Radioactive Isotopes (e.g., ¹⁴C, ³H) are unstable, emit radiation as they decay, and require specialized handling, shielding, and disposal procedures under strict regulatory oversight.[5][6]
-
Stable Isotopes (e.g., ¹³C, ¹⁵N, ²H) are not radioactive and do not decay or emit radiation.[5] Carbon-13 is a naturally occurring, stable isotope of carbon.
Incorporating a ¹³C atom into a D-Mannose molecule does not make the compound radioactive.[5][] Therefore, This compound presents the same chemical and physical hazards as unlabeled D-Mannose. No additional precautions related to radiological safety are required for its handling or disposal.[5]
The Disposal Decision Workflow
The primary determinant for the disposal pathway is not the ¹³C label, but rather what the this compound has been mixed with during the experimental process. The following diagram illustrates the decision-making logic.
Caption: Disposal decision workflow for this compound waste.
Standard Operating Procedures (SOP) for Disposal
Always consult your institution's specific Environmental Health and Safety (EHS) guidelines before proceeding.[8] The following are general, best-practice procedures.
SOP 1: Disposal of Uncontaminated this compound
This procedure applies to unused, expired, or pure this compound.
-
Step 1: Verification. Confirm that the material has not been mixed with any other chemicals, solvents, or biological agents.
-
Step 2: Solid Waste.
-
Place the dry, solid this compound powder into a sealed container.
-
Label the container clearly as "Non-Hazardous Waste: D-Mannose."
-
Dispose of the container in the regular laboratory trash, unless your institutional policy requires a specific non-hazardous solid waste stream.[9][10] Do not leave open chemicals in laboratory trash cans that custodial staff may handle.[10]
-
-
Step 3: Aqueous Solutions.
-
Confirm the solution contains only this compound and water.
-
Small quantities can typically be disposed of down the drain to the sanitary sewer with copious amounts of water.[3][9]
-
Verify this practice is permitted by your local municipality and institutional EHS office. Do not empty into drains if prohibited.[3]
-
SOP 2: Disposal of this compound Mixed with Hazardous Materials
This is the most common scenario in a research setting. The "mixture rule" dictates that if a non-hazardous waste is mixed with a hazardous waste, the entire mixture must be treated as hazardous.[11]
-
Step 1: Identification. Identify the hazardous component(s) in the mixture (e.g., acetonitrile, methanol, chloroform, biohazardous agents).
-
Step 2: Segregation. Collect the waste in a designated, compatible, and properly sealed hazardous waste container.
-
Step 3: Labeling.
-
Step 4: Storage & Pickup. Store the container in a designated satellite accumulation area. Arrange for pickup by your institution's EHS department as per their procedures.
SOP 3: Disposal of Empty this compound Containers
-
Step 1: Empty the Container. Ensure the container is "RCRA empty," meaning no freestanding liquid remains and all solid material that can be practically removed has been.[11]
-
Step 2: Deface the Label. Completely remove or thoroughly obliterate the original chemical label with a marker to prevent confusion.[12]
-
Step 3: Dispose. Place the empty, defaced container in the appropriate laboratory recycling or general waste bin, as per institutional policy.[3][12]
Emergency Procedures: Spills and Exposure
While this compound is non-hazardous, proper spill response is a critical component of laboratory safety.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, gloves, and a lab coat, when handling the material.[4]
-
Small Spills (Solid):
-
Exposure:
-
Skin Contact: Wash the affected area with soap and water.[2]
-
Eye Contact: Rinse immediately with plenty of water for at least 10-15 minutes, holding the eyelids open.[1][4]
-
Ingestion: May cause discomfort. Rinse mouth and drink one or two glasses of water. Consult a physician if feeling unwell.[1]
-
Inhalation (of dust): Move to fresh air.
-
Disposing of laboratory materials correctly is a fundamental responsibility of every scientist. By understanding the non-hazardous nature of this compound and adhering to a logical, risk-based disposal workflow, we ensure the safety of ourselves, our colleagues, and the environment.
References
-
Loba Chemie. (n.d.). D-MANNOSE FOR BIOCHEMISTRY Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet D(+)-Mannose. Retrieved from [Link]
-
Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]
-
Oregon State University. (n.d.). Regulations Concerning Radioisotopes. Environmental Health and Safety. Retrieved from [Link]
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Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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A Researcher's Guide to Handling D-Mannose-13C: Ensuring Safety and Experimental Integrity
Welcome to your comprehensive guide on the safe and effective handling of D-Mannose-13C. As drug development professionals and researchers, your work with isotopically labeled compounds is pivotal for advancing our understanding of metabolic pathways and disease. This guide is designed to provide you with the essential safety and logistical information needed to work with this compound, ensuring both your protection and the integrity of your experimental outcomes. Our approach moves beyond a simple checklist, delving into the rationale behind each procedural step to empower you with a deep, actionable understanding of laboratory safety.
Understanding this compound: A Benign Compound with Priceless Potential
This compound is a stable, non-radioactive isotopically labeled sugar. It is a powerful tool in metabolic research, allowing scientists to trace the fate of mannose in various biological systems. From a chemical safety perspective, this compound is analogous to its unlabeled counterpart, D-Mannose. Safety Data Sheets (SDS) for D-Mannose consistently classify it as a non-hazardous substance.[1][2][3] This low-hazard profile is the foundation of our safety protocols. However, the true value of this compound lies in its isotopic purity. Therefore, our handling procedures are meticulously designed to prevent contamination, which could compromise your research results.
Personal Protective Equipment (PPE): Your First Line of Defense
While this compound is not considered a hazardous material, adherence to standard laboratory PPE protocols is crucial to prevent dust inhalation, and eye and skin contact, and to maintain the purity of the compound.[2][4]
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne powder. |
| Hand Protection | Nitrile gloves | Prevents contamination of the this compound and protects the user from potential skin irritation.[4] |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required under normal handling conditions. | If significant dust is generated, a NIOSH-approved N95 respirator may be used. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following procedural guide will walk you through the key stages of working with this compound, from receiving to disposal.
Receiving and Inspection
Upon receiving your shipment of this compound, it is imperative to conduct a thorough inspection of the packaging.[5] Any signs of damage could indicate a potential breach of containment and compromise of the product's integrity.
Workflow for Receiving and Inspection:
Caption: Workflow for receiving and inspecting this compound.
Storage
Proper storage is essential to maintain the stability and purity of this compound.
-
Location: Store in a cool, dry, and well-ventilated area.[4]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4]
-
Labeling: Ensure the container is clearly labeled with the compound name, lot number, and date received.
Weighing and Aliquoting
This is a critical step where the risk of contamination and creating airborne dust is highest.
-
Preparation:
-
Clean and decontaminate the weighing area and all equipment (spatula, weigh boat, etc.).
-
Use a dedicated set of tools for handling this compound to avoid cross-contamination.
-
-
Weighing:
-
Perform weighing operations in a chemical fume hood or a balance enclosure to minimize the dispersion of dust.
-
Handle the powder gently to avoid creating airborne particles.
-
-
Aliquoting:
-
If preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.
-
Cap and seal all aliquots immediately.
-
Spill Management
In the event of a spill, the primary concern is the containment and proper cleanup of the material.
-
Isolate the Area: Cordon off the spill area to prevent further dispersal.
-
Personal Protection: Ensure appropriate PPE is worn before initiating cleanup.
-
Cleanup:
-
For a dry spill, gently sweep the material into a designated waste container.[4] Avoid using a vacuum cleaner unless it is equipped with a HEPA filter.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area with soap and water.
Disposal Plan: Responsible Stewardship of a Valuable Resource
Since this compound is a stable, non-radioactive isotopically labeled compound, its disposal is straightforward. The waste generated from its use can be treated as standard chemical waste.[]
Disposal Workflow:
Caption: Disposal workflow for this compound waste.
Conclusion: A Culture of Safety and Scientific Excellence
By adhering to these guidelines, you are not only ensuring your personal safety but also upholding the integrity of your research. The meticulous handling of this compound is a direct investment in the quality and reproducibility of your data. We encourage you to integrate these practices into your standard laboratory operating procedures and to foster a culture of safety and scientific excellence within your team.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: D(+)-Mannose. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
National Institutes of Health. (2025, November 20). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]
-
Wolters Kluwer. (n.d.). Complying With OSHA's Hazardous Material Requirements. Retrieved from [Link]
-
SpringerLink. (2025, August 5). Isotope labeling strategies of glycans for mass spectrometry-based quantitative glycomics. Retrieved from [Link]
-
Cleveland Clinic Quarterly. (n.d.). EQUIPMENT FOR SAFE HANDLING OF RADIOACTIVE ISOTOPES. Retrieved from [Link]
-
University of California, Santa Barbara Environmental Health & Safety. (2024, August 4). Common Personal Protective Equipment. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Glycation Isotopic Labeling with 13C-Reducing Sugars for Quantitative Analysis of Glycated Proteins in Human Plasma. Retrieved from [Link]
-
Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
-
University of Washington Environmental Health and Safety. (n.d.). Guide to Isotope Management In Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
